Product packaging for Sodium 2-sulfoethyl methacrylate(Cat. No.:CAS No. 1804-87-1)

Sodium 2-sulfoethyl methacrylate

Cat. No.: B160060
CAS No.: 1804-87-1
M. Wt: 216.19 g/mol
InChI Key: DEWNCLAWVNEDHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Trajectory of Ionic Monomers in Polymer Science

Ionic monomers are fundamental to the development of ionic polymers, a class of materials characterized by the presence of charged groups on their repeating monomer units. studysmarter.co.uk These ionic moieties, which can be either positively or negatively charged, are covalently bonded to the polymer backbone and introduce strong intermolecular ionic interactions. studysmarter.co.uk These interactions confer a unique set of properties not typically found in their non-ionic counterparts, such as enhanced mechanical strength, improved thermal stability, and increased solubility in polar solvents. studysmarter.co.uk

The trajectory of research in ionic polymers has been driven by the need for materials with specific functionalities. A key property of many ionic polymers is their ability to conduct electricity, which makes them integral to the development of components for fuel cells, sensors, and antistatic materials. polysciences.comstudysmarter.co.uk The polymerization of ionic monomers can be achieved through various methods, including ionic polymerization, which offers precise control over the polymer's molecular weight, structure, and composition. fiveable.meyoutube.com This level of control is crucial for creating specialized materials like block copolymers and thermoplastic elastomers. fiveable.mewikipedia.org

Recent research has focused on overcoming challenges associated with the synthesis of ionic polymers, such as the high water solubility of ionic monomers, which can complicate polymerization in non-aqueous systems. advanceseng.com Surfactant-free emulsion polymerization using ionic monomers is one such area of investigation, aiming to create stable, high-solids content polymer latexes without traditional surfactants that can negatively impact final film properties. advanceseng.com The continued development of new catalysts and initiators continues to expand the range of applications for polymers derived from ionic monomers, pushing the boundaries of materials science and engineering. fiveable.me

Academic Context and Emerging Research Frontiers for Sodium 2-Sulfoethyl Methacrylate (B99206) Systems

Sodium 2-sulfoethyl methacrylate (SSEM) is a prime example of an ionic monomer used to engineer polymers with specific functionalities. cymitquimica.com Its structure, featuring a methacrylate group for polymerization and a sodium sulfonate group for ionic character, makes it highly water-soluble. cymitquimica.com This property is leveraged in aqueous polymerization systems where SSEM can be used to introduce polar sites into polymer chains, thereby conferring shear stability to the resulting aqueous polymer dispersions. specialchem.com

Emerging research frontiers for SSEM and related systems are centered on advanced applications that exploit its unique properties. The high ionic conductivity imparted by the sulfonate group makes polymers containing SSEM suitable for use in ion-exchange membranes for filtration and fuel cells. polysciences.com Furthermore, the inherent hydrophilicity and potential for biocompatibility provided by the sulfonate group open up avenues for its use in biomedical applications, such as in the formulation of hydrogels. cymitquimica.com Future studies are likely to explore the synthesis of novel copolymers incorporating SSEM to create "smart" materials that respond to external stimuli, further broadening its utility in advanced material design.

Data Tables

Table 1: Physical and Chemical Properties of 2-Sulfoethyl Methacrylate (SEMA)

Property Value
CAS Number 10595-80-9 scipoly.com
Molecular Formula C₆H₁₀O₅S
Molecular Weight 194.21 g/mol
Appearance Liquid alfa-chemistry.com
Density ~1.32 g/mL polysciences.com
Refractive Index (n20/D) 1.477 alfa-chemistry.com
Viscosity 400 cp (25°C) alfa-chemistry.com
Boiling Point 193.7°C (at 101,325 Pa) chemicalbook.com
Flash Point 142°C chemicalbook.com

| Inhibitor | ~3000 ppm MEHQ polysciences.com |

Table 2: Physical and Chemical Properties of this compound (SSEM)

Property Value
CAS Number 1804-87-1 buyersguidechem.com
Molecular Formula C₆H₉NaO₅S
Molecular Weight 216.19 g/mol
IUPAC Name sodium;2-(2-methylprop-2-enoyloxy)ethanesulfonate
Water Solubility Water-soluble monomer cymitquimica.com

| Purity | ≥ 85% alfa-chemistry.com |

Table 3: List of Chemical Compounds

Compound Name
2-Sulfoethyl methacrylate (SEMA)
Block copolymers
Isethionic acid
Methacrylic acid
Monomethyl ether hydroquinone
N,N' diphenyl-p-phenylene diamine
This compound (SSEM)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NaO5S B160060 Sodium 2-sulfoethyl methacrylate CAS No. 1804-87-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(2-methylprop-2-enoyloxy)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S.Na/c1-5(2)6(7)11-3-4-12(8,9)10;/h1,3-4H2,2H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWNCLAWVNEDHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061981
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804-87-1
Record name Sodium 2-sulphonatoethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-sulphonatoethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-SULFOETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF4U5LXQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry

Mechanistic Pathways for the Synthesis of Sodium 2-Sulfoethyl Methacrylate (B99206)

Two predominant mechanistic pathways for synthesizing SSEM are the sulfonation of hydroxyethyl (B10761427) methacrylate precursors and the alkylation of methacrylic acid or its derivatives using halogenated ethanesulfonates.

One common strategy involves the direct sulfonation of 2-hydroxyethyl methacrylate (HEMA). HEMA is a readily available precursor, synthesized by the reaction of methacrylic acid and ethylene (B1197577) oxide, often using a catalyst like a magnetic zeolite molecular sieve. google.com In this pathway, the hydroxyl group of HEMA is targeted by a sulfonating agent. The reaction mechanism typically involves the nucleophilic attack of the oxygen atom in the hydroxyl group on the sulfur atom of a suitable sulfonating agent, such as sulfur trioxide or chlorosulfonic acid. This is followed by a deprotonation step, and subsequent neutralization with a sodium base (e.g., sodium hydroxide) to yield the final sodium salt. The use of 2-sulfoethyl methacrylate, the acid form of SSEM, is noted as a method to introduce polar sites into polymer chains and enhance the shear stability of aqueous polymer dispersions. polysciences.com

An alternative synthetic approach is the esterification of methacrylic acid with sodium isethionate (sodium 2-hydroxyethanesulfonate). Sodium isethionate is an organic salt produced from the reaction of ethylene oxide with sodium bisulfite. atamanchemicals.com The esterification reaction involves the condensation of the carboxylic acid group of methacrylic acid with the hydroxyl group of sodium isethionate, typically under acidic conditions to facilitate the removal of water and drive the reaction to completion. Another alkylation strategy involves reacting a salt of methacrylic acid, such as sodium methacrylate, with a halogenated ethanesulfonate (B1225610), for instance, sodium 2-chloroethanesulfonate. In this nucleophilic substitution reaction, the methacrylate anion acts as the nucleophile, displacing the halide from the ethanesulfonate to form the desired ester bond. Dry sodium methacrylate can be prepared by reacting methyl methacrylate with solid sodium hydroxide (B78521) under anhydrous conditions. google.com

Below is a comparative overview of these synthetic pathways.

Parameter Sulfonation of HEMA Alkylation/Esterification
Primary Precursors 2-Hydroxyethyl Methacrylate (HEMA), Sulfonating AgentMethacrylic Acid (or its salt), Sodium Isethionate (or a halogenated ethanesulfonate)
Key Reaction Electrophilic addition to the hydroxyl groupNucleophilic acyl substitution / Nucleophilic substitution
Byproducts Acid (e.g., HCl if using chlorosulfonic acid)Water
Considerations Requires careful control of reaction conditions to prevent polymerization of the methacrylate group.Esterification is an equilibrium reaction; may require removal of water to achieve high yields.

Polymerization Initiation Systems in Aqueous and Heterogeneous Media

The presence of the water-soluble sulfonate group allows SSEM to be readily polymerized in aqueous systems. The choice of initiation system is critical for controlling the polymerization kinetics and the final properties of the resulting polymer.

Radical Polymerization Initiators (e.g., Persulfates)

Conventional free-radical polymerization is a common method for polymerizing SSEM. Water-soluble thermal initiators are particularly effective in aqueous solutions. Persulfate salts, such as ammonium (B1175870) persulfate and potassium persulfate, are frequently used. Upon thermal decomposition, these initiators generate sulfate (B86663) radical anions. kpi.ua For instance, the thermal decomposition of the persulfate ion (S₂O₈²⁻) produces two sulfate radical anions (SO₄⁻•), which then initiate polymerization by adding to the vinyl group of the SSEM monomer. kpi.ua This method is robust but typically yields polymers with broad molecular weight distributions.

Redox Initiation Systems for Controlled Polymerization

This table summarizes the characteristics of these initiation systems.

Initiation System Typical Initiators Operating Temperature Key Characteristics
Radical (Thermal) Ammonium Persulfate, Potassium PersulfateHigher temperatures (e.g., >50°C)Simple, robust, generates polymers with broad molecular weight distribution. kpi.ua
Redox Persulfate/Sodium Metabisulfite, Persulfate/Ascorbic Acid, Organic Peroxide/Sodium Formaldehyde SulfoxylateLower temperatures (e.g., ambient to 40°C)Faster initiation, allows for lower temperature polymerization, can improve process time. kpi.uagoogle.com

Advanced Polymerization Techniques for Tailored Architectures

To achieve well-defined polymer architectures with controlled molecular weights, low dispersity, and complex structures (e.g., block copolymers), advanced polymerization techniques are employed. These methods, often termed controlled/living radical polymerization (CLRP), are applicable to sulfonate-containing monomers like SSEM.

Prominent CLRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (e.g., copper-based) as a catalyst to establish a dynamic equilibrium between active, propagating radicals and dormant species. rsc.org This reversible deactivation process allows for the slow and simultaneous growth of all polymer chains. A variation known as Activators Generated by Electron Transfer (AGET) ATRP can be conducted in aqueous media, making it suitable for monomers like SSEM. researchgate.net Another advanced ATRP method, Supplemental Activator and Reducing Agent (SARA) ATRP, uses a reducing agent like sodium dithionite (B78146) to regenerate the activator, allowing for polymerization with very low catalyst concentrations. rsc.orgrsc.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CLRP method that uses a dithioester-based chain transfer agent (CTA). The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing the original chain to become dormant. This rapid exchange process ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity. RAFT has been successfully used for the aqueous polymerization of monomers like 2-hydroxyethyl methacrylate and zwitterionic sulfobetaine (B10348) methacrylates, demonstrating its suitability for producing well-defined, water-soluble polymers. nih.gov These techniques enable the synthesis of tailored polymers for specialized applications.

Technique Key Components Controlled Attributes Resulting Architectures
ATRP Monomer, Initiator, Transition Metal Catalyst (e.g., CuBr), LigandMolecular Weight, Low Polydispersity (Mw/Mn), End-group functionality. rsc.orgrsc.orgLinear polymers, Star polymers, Graft/Brush copolymers. rsc.orgresearchgate.net
RAFT Monomer, Initiator, Chain Transfer Agent (CTA) (e.g., dithiobenzoate)Molecular Weight, Low Polydispersity (Mw/Mn), End-group functionality. nih.govLinear polymers, Block copolymers, Nanoparticles via PISA. nih.govnih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Sulfoethyl Methacrylate Monomers

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile and powerful technique for synthesizing polymers with complex architectures and narrow molecular weight distributions. nih.gov This method has been successfully employed for the polymerization of sulfobetaine methacrylate monomers, which share structural similarities with sulfoethyl methacrylate, directly in aqueous media. researchgate.net The control over the polymerization process is achieved through the use of a RAFT agent, such as 4-cyanopentanoic acid dithiobenzoate, which allows for the sequential addition of monomers in a controlled manner. researchgate.netresearchgate.net

The RAFT polymerization of methacrylate monomers can be initiated by a conventional radical initiator, and the process involves a rapid equilibrium between active, propagating polymer chains and dormant polymer chains. This equilibrium minimizes termination reactions and allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI), typically in the range of 1.10 to 1.24. researchgate.net The polymerization can be carried out in various solvents, including water and polar organic solvents, making it a suitable method for the polymerization of water-soluble monomers like NaSEM. researchgate.netresearchgate.net

Research has demonstrated the successful RAFT polymerization of various methacrylate monomers, including 2-hydroxyethyl methacrylate (HEMA), which is structurally similar to SEM. nih.govnih.gov These studies provide a basis for the controlled polymerization of SEM, suggesting that similar conditions and RAFT agents could be applied. The ability to perform these polymerizations in aqueous media is a significant advantage, as it avoids the use of potentially harmful organic solvents. researchgate.net

Table 1: RAFT Polymerization of Methacrylate-based Monomers This table is interactive. Click on the headers to sort the data.

MonomerRAFT AgentInitiatorSolventPDIReference
N,N-Dimethyl(methacryloylethyl)ammonium propanesulfonate (SBMA)4-Cyanopentanoic acid dithiobenzoateNot SpecifiedAqueous MediaLow researchgate.net
2-(Methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC)4-Cyanopentanoic acid dithiobenzoate4,4'-Azobis(4-cyanovaleric acid) (V-501)Water1.10-1.24 researchgate.net
2-Hydroxyethyl methacrylate (HEMA)Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC26) macro-CTANot SpecifiedAqueous Media with NaClNot Specified nih.gov
Benzyl MethacrylateNot SpecifiedNot SpecifiedMiniemulsion with non-ionic surfactantWell-controlled rsc.org

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for Controlled Grafting

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust method for grafting polymer chains from a surface, creating a dense and uniform layer of polymer brushes. rsc.org This technique offers excellent control over the thickness, composition, and architecture of the grafted polymer layer. mdpi.com SI-ATRP has been widely used to modify the surfaces of various materials, including silicon and titanium substrates, with polymers like poly(sodium styrene (B11656) sulfonate). nih.govnih.gov

The process begins with the immobilization of an ATRP initiator, such as a molecule containing a 2-bromoisobutyrate group, onto the substrate surface. nih.gov The polymerization is then initiated in the presence of a catalyst system, typically a copper complex, and the monomer. nih.gov The "living" nature of SI-ATRP allows for the growth of polymer chains with controlled length and low polydispersity. nih.gov This method has been successfully applied to a variety of monomers and substrates, indicating its versatility. nih.gov

For grafting Sodium 2-sulfoethyl methacrylate, a similar approach would be employed. The substrate would first be functionalized with an ATRP initiator. Subsequently, the polymerization of NaSEM from the surface would be carried out in a suitable solvent, likely an aqueous medium, using an appropriate catalyst system. The resulting polymer brushes of poly(this compound) would impart new properties to the surface, such as hydrophilicity and charge. The ability to create well-defined polymer grafts makes SI-ATRP a powerful tool for designing functional surfaces for a range of applications. rsc.org

Table 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Various Monomers This table is interactive. Click on the headers to sort the data.

MonomerSubstrateInitiatorCatalyst SystemResulting Film ThicknessReference
Sodium Styrene SulfonateSilicon, TitaniumTrichlorosilane/10-undecen-1-yl 2-bromo-2-methylpropionateNot Specified13-49 nm nih.gov
Lauryl MethacrylateCellulose (B213188) Nanofibril2-Bromoproponyl esterified cellulose nanofibrilNot SpecifiedNot Specified nih.gov
Methyl MethacrylateMagnetite NanoparticlesSurface-confined 2-bromoisobutyrateCu(I)Br/PMDETANot Specified nih.gov
StyreneSilica(11'-Chlorodimethylsilylundecyl)-2-chloro-2-phenylacetateNot SpecifiedNot Specified researchgate.net

Polymerization Kinetics, Mechanisms, and Structure Property Relationships

Fundamental Kinetic Studies of Sodium 2-Sulfoethyl Methacrylate (B99206) Polymerization

Determination of Monomer Reactivity Ratios in Copolymerization Systems

The monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the comonomer. wikipedia.org These ratios are determined by analyzing the composition of the copolymer formed from a known composition of the monomer feed, often employing methods like the Fineman-Ross or Kelen-Tudos linearization techniques. scielo.br The Mayo-Lewis equation is the fundamental relationship that connects the feed composition to the copolymer composition and the reactivity ratios. wikipedia.org

While specific reactivity ratios for sodium 2-sulfoethyl methacrylate are not readily found in published literature, data from analogous systems involving sulfonated monomers like sodium styrene (B11656) sulfonate (NaSS) and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) provide valuable insights. For instance, in the copolymerization of styrene (M1) and sodium styrene sulfonate (M2), the reactivity ratios have been reported as r1 = 0.5 and r2 = 10, indicating that the styryl radical prefers to copolymerize while the NaSS radical has a strong tendency to homopolymerize. researchgate.net In another study involving the copolymerization of styrene and methyl methacrylate in an ionic liquid, the reactivity ratios were found to differ significantly from those in conventional organic solvents, highlighting the influence of the reaction medium on monomer reactivities. rsc.org

The ionic nature of SEM, with its sulfonate group, is expected to significantly influence its reactivity ratios in copolymerization with both neutral and other charged monomers due to electrostatic interactions and differences in hydrophilicity.

Table 1: Representative Monomer Reactivity Ratios for Various Copolymer Systems (Illustrative)

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization System
StyreneMethyl Methacrylate0.500.36Ambient temperature living radical copolymerization
3-(trimethoxysilyl) propyl methacrylateN-vinyl pyrrolidone3.7220.097Free radical polymerization in benzene
StyreneSodium Styrene Sulfonate0.510Emulsion copolymerization
Cinnamyl methacrylateEthyl methacrylate0.1350.868Radical-initiated copolymerization in 1,4-dioxane

This table presents data for analogous systems to illustrate the concept of monomer reactivity ratios, as specific data for this compound is not available. scielo.brresearchgate.netoreilly.comyoutube.com

Analysis of Conversion and Reaction Rate Dependencies on Initiator and Monomer Concentrations

In free-radical polymerization, the rate of polymerization is generally proportional to the square root of the initiator concentration and directly proportional to the monomer concentration. ethz.ch However, for the aqueous solution polymerization of ionic monomers like this compound, the kinetics can be more complex.

The ionic strength of the polymerization medium plays a critical role. For the polymerization of acrylic acid, another ionic monomer, the polymerization rate is a strong function of the solution pH and ionic strength. acs.org At low pH, where the acrylic acid is non-ionized, the rate behaves differently than at higher pH where it is ionized. In the case of ionized monomers, electrostatic repulsion between the charged growing radical and the incoming monomer can decrease the propagation rate constant. ethz.ch Conversely, increasing the ionic strength of the solution by adding salt can shield these repulsive forces, leading to an increase in the polymerization rate. researchgate.net

Studies on the polymerization of sodium acrylate (B77674) have shown that increasing the monomer concentration can lead to larger reactivity of the ionized monomer. researchgate.net The polymerization of sodium 4-styrenesulfonate has also been shown to be influenced by the reaction medium, with better control over the polymerization achieved in water/methanol mixtures compared to pure water. researchgate.net

Table 2: Illustrative Conversion and Rate Data for Aqueous Polymerization of an Ionic Monomer

Monomer Concentration (wt%)Initiator Concentration (mol%)Ionic Strength (NaCl, M)Final Conversion (%)Maximum Polymerization Rate (mol L⁻¹ s⁻¹)
100.50951.2 x 10⁻³
100.50.1981.8 x 10⁻³
200.50922.5 x 10⁻³
201.00963.5 x 10⁻³

This table provides hypothetical data based on the known behavior of ionic monomers in aqueous solution to illustrate the dependencies of conversion and reaction rate. Specific experimental data for this compound is not available.

Diffusion-Controlled Phenomena and Chain Growth Mechanisms

As polymerization proceeds, the viscosity of the medium increases, which can lead to diffusion-controlled phenomena that significantly alter the reaction kinetics. These effects are particularly pronounced in bulk and concentrated solution polymerizations.

Investigation of the Gel Effect and Its Impact on Polymerization Progression

For hydrophilic monomers like this compound, the gel effect can be influenced by hydrogen bonding and electrostatic interactions, which can affect chain mobility and the viscosity of the medium. mdpi.com The polymerization of other methacrylates, such as methyl methacrylate, is well-known to exhibit a strong gel effect. nih.gov The presence of the sulfonate group in SEM and its interaction with the aqueous medium would likely modulate the onset and magnitude of the gel effect.

Theoretical Models for Chain Length Dependent Termination Rate Constants

Classical polymerization kinetics often assume that the termination rate constant is independent of the chain length of the reacting radicals. However, as the gel effect demonstrates, this is not always the case. Modern models of polymerization kinetics incorporate a chain-length-dependent termination rate constant, particularly to accurately describe polymerization at high conversions.

Several theoretical models have been developed to account for the different diffusion mechanisms of polymer radicals of varying lengths. These models often consider that the termination process can be limited by translational diffusion of the entire macroradical, or by segmental diffusion of the radical chain end. As the polymer concentration increases, the dominant mechanism can shift. For short, mobile radicals, termination is reaction-controlled. For longer, entangled radicals, translational diffusion becomes the rate-limiting step. At very high conversions, even segmental diffusion can be hindered. These models are complex and often require computational methods for their solution. While specific models for this compound are not available, the frameworks developed for monomers like methyl methacrylate provide a basis for understanding its behavior. acs.orgfiveable.me

Particle Nucleation Mechanisms in Emulsion Polymerization of this compound

In homogeneous nucleation, the initiator decomposes in the aqueous phase to form free radicals, which then react with dissolved monomer molecules to form oligomeric radicals. nih.govresearchgate.net These oligoradicals grow in the aqueous phase until they reach a critical chain length at which they become insoluble and collapse upon themselves, forming primary polymer particles. nih.gov These primary particles can then grow by absorbing more monomer and radicals from the aqueous phase.

Given the high water solubility of SEM, the monomer concentration in the aqueous phase will be significant, favoring the formation of oligoradicals in this phase. youtube.com The ionic nature of the sulfonate groups on the polymer chains will provide electrostatic stabilization to the newly formed particles, preventing their coagulation. This self-stabilizing property is a key feature of the emulsion polymerization of ionic monomers. While micellar nucleation (where polymerization starts in surfactant micelles) can also occur, the high water solubility of SEM makes homogeneous nucleation the more probable primary mechanism. youtube.comacs.org Studies on other water-soluble monomers like acrylic acid and acrylamide (B121943) support the prevalence of aqueous phase polymerization events. scilit.com

Homogeneous Nucleation Pathways in Aqueous Dispersions

In the realm of emulsion polymerization, the formation of polymer particles in the absence of traditional surfactants is governed by a mechanism known as homogeneous nucleation. This pathway is particularly relevant for monomers that possess a significant degree of water solubility, such as this compound (SEM). The process begins with the initiation of monomer molecules dissolved in the continuous aqueous phase by water-soluble initiators, like potassium persulfate.

The polymerization is initiated when free radicals from the initiator react with the dissolved monomer molecules, leading to the formation of short-chain oligomeric radicals in the aqueous phase. researchgate.net These oligoradicals continue to propagate by adding more monomer units. As the chain length of an oligomeric radical increases, its water solubility decreases. Eventually, the oligomer reaches a critical chain length at which it becomes insoluble in the aqueous medium and collapses or precipitates upon itself to form a primary particle. researchgate.netscienceopen.com This event marks the "nucleation" of a new particle.

These nascent primary particles are colloidally unstable and undergo a period of limited coagulation with other primary particles or growing oligoradicals. researchgate.netuq.edu.au This coagulation process continues until the particles accumulate sufficient surface charge to become electrostatically stable, at which point they become mature latex particles. uq.edu.au In the case of this compound, the strongly acidic and ionic sulfo- group (-SO₃H) plays a crucial role. As the monomer is incorporated into the polymer backbone, these sulfonate groups become covalently bound to the particle surface, imparting a high surface charge density that provides robust electrostatic stabilization against further coagulation. The initiation of polymerization for water-soluble monomers like methyl methacrylate has been shown to occur in the aqueous phase, followed by the formation of particles through the coagulation of these polymer chains, a mechanism that is directly applicable to the highly water-soluble SEM. mdpi.com

Role of Polymerizable Surfactants (Surfmers) in Particle Formation and Stability

This compound is classified as a polymerizable surfactant, or "surfmer." A surfmer is a specialized molecule that combines the properties of a conventional surfactant (possessing both hydrophilic and hydrophobic segments, enabling it to stabilize interfaces) with the functionality of a monomer (containing a polymerizable group, such as a vinyl bond). vot.pl This dual nature allows it to participate directly in the polymerization reaction.

When used in emulsion polymerization, surfmers like this compound play a critical role in both particle formation and the subsequent stability of the latex. Unlike conventional surfactants which are physically adsorbed to the particle surface, surfmers are covalently and permanently anchored into the polymer backbone at the particle-water interface. bonlab.infopcimag.com This irreversible binding offers significant advantages. Problems associated with the migration and desorption of conventional surfactants, such as reduced water resistance, film tackiness, and environmental leaching from the final product, are effectively mitigated. bonlab.infopcimag.com

The incorporation of a surfmer can significantly influence particle size and stability. Research on reactive surfactants shows they are effective at controlling latex particle size during polymerization. indoramaventures.com As the concentration of the surfmer is increased, it can lead to the formation of smaller, more numerous particles, as demonstrated in studies with other reactive surfactants. This is because the increased availability of the stabilizing species allows for the stabilization of a larger total surface area.

The enhanced stability provided by surfmers is also evident in the reduction of coagulum (undesirable polymer aggregates) during synthesis. The permanent attachment of the stabilizing hydrophilic groups, such as the sulfonate group in SEM, ensures that particles remain well-dispersed even under high shear or electrolytic stress, leading to a more robust and stable latex. vot.plindoramaventures.com

The following tables, based on findings for a representative reactive surfactant in a styrene-acrylic system, illustrate the typical effects on latex properties.

Table 1: Effect of Reactive Surfactant Concentration on Styrene-Acrylic Latex Properties. indoramaventures.com
PropertyFormulation 1 (2.5 phm* Reactive Surfactant)Formulation 2 (5.0 phm* Reactive Surfactant)
pH8.57.1
Solid Content (wt%)5047
Particle Size (nm)128107
Viscosity (cP, 25°C)28075

*phm: parts per hundred parts of monomer

Table 2: Comparison of Coagulum Content in Latexes Synthesized with Conventional vs. Reactive Surfactant. indoramaventures.com
Surfactant TypeCoagulum Content (ppm)
Conventional Nonionic Surfactant300
Reactive Surfactant85

As the data indicates, increasing the concentration of the reactive surfactant leads to a decrease in particle size. Furthermore, the use of a reactive surfactant results in a dramatic reduction in coagulum compared to a conventional surfactant, underscoring its superior performance in maintaining colloidal stability. indoramaventures.com Studies have confirmed the copolymerization of SEM with a variety of common monomers, including ethyl methacrylate, ethyl acrylate, vinylidene chloride, and styrene, highlighting its versatility as a stabilizing surfmer in different polymer systems. capes.gov.br

Polymer and Copolymer Architectures and Structural Development

Homopolymerization of Sodium 2-Sulfoethyl Methacrylate (B99206) and Resulting Polymer Characteristics

The homopolymerization of sodium 2-sulfoethyl methacrylate results in the formation of poly(this compound), a strong polyelectrolyte. This polymer is characterized by the presence of a sulfonate group on each repeating unit, which renders it highly soluble in aqueous media. The synthesis is typically carried out via free-radical polymerization in an aqueous solution, often initiated by water-soluble initiators such as potassium persulfate.

The resulting poly(NaSEM) exhibits characteristic polyelectrolyte behavior in solution. At low concentrations and in the absence of added salt, the polymer chains adopt an extended conformation due to electrostatic repulsion between the negatively charged sulfonate groups. This leads to a significant increase in the reduced viscosity of the solution as the polymer concentration decreases, a phenomenon known as the polyelectrolyte effect. The addition of a simple electrolyte, such as sodium chloride, screens the electrostatic repulsions, causing the polymer coils to adopt a more compact, random coil conformation, which is reflected in a decrease in the solution viscosity.

While specific kinetic and mechanistic studies on the homopolymerization of NaSEM are not extensively reported in the literature, the process is expected to follow the general principles of free-radical polymerization of methacrylates. Characterization of the homopolymer would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer structure and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution. However, the strong polyelectrolytic nature of poly(NaSEM) can present challenges for GPC analysis, often requiring the use of aqueous eluents with added salt to suppress ionic interactions with the column packing material.

Copolymerization with Diverse Comonomers for Functional Materials

The true versatility of this compound is realized through its copolymerization with a wide range of comonomers. This approach allows for the precise tuning of material properties by combining the hydrophilicity, ionic character, and other functionalities of NaSEM with the properties of other monomers.

Water-Soluble Copolymers with Acrylamide (B121943) and Other Hydrophilic Monomers

The copolymerization of NaSEM with hydrophilic, non-ionic monomers like acrylamide (AAm) yields water-soluble copolymers with a range of interesting properties. These copolymers are typically synthesized by free-radical polymerization in aqueous solutions. The resulting copolymers often exhibit enhanced viscosity and salt sensitivity compared to pure polyacrylamide.

Research on the copolymerization of the structurally similar monomer, 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS), with acrylamide provides valuable insights. Studies have shown that the copolymer composition is often equal to the monomer feed composition, suggesting a random distribution of monomer units along the polymer chain. itu.edu.tr The equilibrium degree of swelling for hydrogels based on these copolymers increases with the content of the sulfonated monomer. itu.edu.tr

Monomer Feed Composition (mol% AMPS)Resulting Copolymer Composition (mol% AMPS)Equilibrium Degree of Swelling (Water)
00Lower
10~10Plateau Reached
30~30Plateau Maintained
>30>30Continuous Increase

This table illustrates the general trend observed in the copolymerization of sulfonated monomers with acrylamide, based on findings for AMPS. itu.edu.tr Specific values for NaSEM would require dedicated experimental studies.

Synthesis and Characterization of Methacrylate-Based Copolymers

This compound can be copolymerized with a variety of other methacrylate monomers to create functional materials. For instance, copolymerization with hydrophobic methacrylates like methyl methacrylate (MMA) can lead to the formation of amphiphilic copolymers. These copolymers can self-assemble in solution to form micelles or other nanostructures.

The free-radical copolymerization of MMA with 2-ethoxyethyl methacrylate (2-EOEMA), a structurally related monomer, has been studied, revealing the formation of random copolymers. sapub.org The reactivity ratios for this system were determined to be r_MMA = 0.8436 and r_2-EOEMA = 0.7751, indicating a tendency towards random incorporation of the monomers. sapub.org Similar studies would be necessary to determine the reactivity ratios for the NaSEM-MMA system to predict the copolymer microstructure. The characterization of such copolymers typically involves spectroscopic methods like IR and NMR to determine the copolymer composition and thermal analysis techniques like DSC and TGA to evaluate their thermal properties. dergi-fytronix.com

Integration of Zwitterionic Moieties into Copolymer Structures

The incorporation of zwitterionic monomers, such as sulfobetaine (B10348) methacrylates, alongside NaSEM in a copolymer structure can lead to materials with unique "anti-polyelectrolyte" behavior and enhanced biocompatibility. Zwitterionic polymers contain an equal number of positive and negative charges within the same repeating unit.

Design and Synthesis of Block Copolymers Containing this compound Units

Block copolymers containing a poly(this compound) segment are of significant interest for applications requiring self-assembly into ordered nanostructures. These materials combine the properties of a hydrophilic, charged block with a hydrophobic or otherwise functional block.

Controlled radical polymerization techniques, particularly RAFT polymerization, are instrumental in the synthesis of well-defined block copolymers containing NaSEM. researchgate.netmdpi.comnih.govsigmaaldrich.com A common strategy involves the synthesis of a hydrophobic block first, which then acts as a macro-chain transfer agent for the polymerization of a protected form of NaSEM, followed by deprotection to reveal the sulfonic acid group. nih.gov This approach allows for the creation of amphiphilic block copolymers that can self-assemble in selective solvents to form various morphologies, such as spherical micelles, worm-like micelles, or vesicles. nih.gov The synthesis of block copolymers of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) and methyl methacrylate (MMA) has been reported to result in materials that form microphase-separated domains. nih.gov

Ionomer Systems Derived from this compound: Nanophase Separation and Ionic Clustering

When NaSEM is copolymerized with a hydrophobic comonomer, the resulting material is classified as an ionomer. In the solid state or in non-polar solvents, the ionic sulfonate groups tend to aggregate into "ionic clusters" to minimize unfavorable interactions with the non-polar polymer backbone. This phenomenon is known as nanophase separation.

These ionic clusters act as physical crosslinks, significantly influencing the mechanical and thermal properties of the material. The size, shape, and distribution of these clusters depend on factors such as the ion content, the nature of the cation, and the surrounding polymer matrix. osti.govresearchgate.net Molecular dynamics simulations of sulfonated polystyrene ionomers have provided insights into the formation of these clusters, showing that their size and shape can be influenced by the dielectric constant of the medium. osti.gov Small-angle X-ray and neutron scattering (SAXS and SANS) are powerful experimental techniques used to probe the structure and length scales of these ionic clusters and the resulting nanophase-separated morphology. researchgate.netnih.gov The introduction of ionic liquids can further modify the ionic conductivity and phase morphology of these sulfonate-based ionomers. rsc.org

Crosslinked Network Polymers: Hydrogels and Elastomers

This compound, and its corresponding acid form 2-sulfoethyl methacrylate (SEMA), is a key monomer in the development of advanced crosslinked polymer networks. Its inherent hydrophilicity and the presence of a strong anionic sulfonate group make it a valuable component for creating materials with significant water absorption capabilities and ionic conductivity, such as hydrogels and modified elastomers. polysciences.com

Fabrication of Polyelectrolyte and Polyampholyte Hydrogel Systems

The sulfonic acid group in the SEMA monomer is a strong electrolyte, meaning it is ionized over a wide pH range. This characteristic is fundamental to its use in creating both polyelectrolyte and polyampholyte hydrogels.

Polyelectrolyte Hydrogels: These are networks that carry a net positive or negative charge. Hydrogels synthesized with this compound as the primary or sole ionic monomer are anionic polyelectrolytes. The fabrication typically involves the free radical copolymerization of SEMA with a neutral monomer, such as 2-hydroxyethyl methacrylate (HEMA), and a crosslinking agent. researchgate.netmdpi.com The electrostatic repulsion between the fixed sulfonate groups on the polymer chains leads to network expansion and high water swelling capacity. nih.gov

Research has demonstrated the synthesis of such hydrogels through various initiation and crosslinking strategies. For instance, hydrogels composed of a 1:1 mixture of HEMA and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA), a structurally similar sulfonated monomer, have been fabricated using different redox initiators and crosslinkers to tune their properties. researchgate.net The choice of initiator, such as ammonium (B1175870) persulfate or a redox pair like ammonium persulfate and sodium metabisulfite, and the inclusion of a crosslinker like ethylene (B1197577) glycol dimethacrylate (EGDMA), directly influence the final network structure. researchgate.net

Studies have shown the fabrication of polyampholyte hydrogels by copolymerizing SEMA's related monomer, 3-sulfopropyl methacrylate (SA), with the positively charged monomer 2-(Acryloyloxy)ethyl trimethylammonium chloride (TMA). nih.gov The mechanical properties, including fracture strength and Young's Modulus, of these hydrogels can be precisely tuned by altering the monomer ratios and the crosslinker density. nih.gov Similarly, macroporous hydrogels have been created by preparing terpolymers of HEMA, a cationic monomer like [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MOETACl), and an anionic monomer. nih.gov

Below is a table summarizing findings from studies on hydrogels containing sulfonated monomers.

Monomer SystemCrosslinker / InitiatorSystem TypeKey Research Findings
2-hydroxyethyl-methacrylate (HEMA) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA)Ethylene glycol dimethacrylate (EGDMA) / Benzoyl peroxideAnionic PolyelectrolyteThe choice of initiator (redox vs. thermal) and crosslinker significantly alters the hydrogel's structural and adsorption properties. researchgate.net
2-(Acryloyloxy)ethyl trimethylammonium chloride (TMA) and 3-sulfopropyl methacrylate (SA)Not specifiedPolyampholyteThe ratio of cationic to anionic monomers and the crosslinker density can be varied to tune the fracture strength and Young's Modulus of the resulting hydrogel. nih.gov
HEMA and [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MOETACl)Not specifiedCationic PolyelectrolyteMacroporous hydrogels with fixed positive charges can be fabricated. These materials can further be complexed with anionic polymers to form polyelectrolyte complexes. nih.gov

Incorporation into Water-Swellable Elastomer Matrices and Composite Formulations

Water-swellable elastomers (WSEs) are composite materials that combine the elasticity of rubber with the water-absorbing capability of hydrophilic polymers. researchgate.net this compound can be incorporated as a hydrophilic component to impart water-swelling characteristics to otherwise hydrophobic elastomers.

A primary method for creating these composites involves the initial synthesis of a super-adsorbent polymer (SAP). This is achieved by polymerizing highly hydrophilic monomers, which can include 2-sulfoethyl methacrylate, acrylic acid, and acrylamide. researchgate.net This separately prepared SAP is then blended into a rubber matrix, such as ethylene-vinyl acetate (B1210297) copolymer (EVM), styrene-butadiene rubber (SBR), or nitrile rubber (NBR), during the compounding phase before vulcanization. researchgate.netresearchgate.net

Another advanced approach for creating highly swellable and tough composites, termed hydroelastomers, involves embedding discrete hydrogel microparticles within a water-permeable elastomer matrix. nih.gov While this specific study used sodium polyacrylate microgels, the principle is directly applicable to microgels synthesized from this compound. In this architecture, dry, crosslinked hydrophilic microgels are dispersed within a soft elastomer. Upon exposure to water, the microgels absorb a significant volume of water and swell. This swelling action presses the microgel particles against the surrounding elastomer matrix, ensuring constant contact and creating a robust, highly swollen composite material that maintains excellent stretchability and fracture toughness. nih.gov The elastomer matrix itself is water-permeable, allowing water to reach the embedded hydrophilic domains. nih.gov

The table below details formulation strategies for water-swellable elastomers based on published research.

Elastomer MatrixHydrophilic Component StrategyFabrication MethodKey Findings
Various RubbersSuper-adsorbent polymer (SAP) from monomers including 2-sulfoethyl methacrylate and acrylamidePolymerization of SAP followed by blending with rubber.This method allows for the creation of WSEs where the hydrophilic SAP is dispersed within the rubber matrix, conferring water-swellable properties. researchgate.net
Ethylene-vinyl acetate copolymer (EVM)In situ formation of sodium acrylate (B77674) (NaAA)Compounding of EVM with acrylic acid and sodium hydroxide (B78521), followed by peroxide vulcanization.The in situ formation and subsequent polymerization of NaAA within the elastomer matrix created both covalent and ionic crosslinks, significantly increasing tensile strength, tear strength, and water absorptivity. researchgate.net
Silicone and Polyurethane ElastomersCross-linked sodium polyacrylate (NaPAA) microgelsEmbedding dry hydrogel microgels in the elastomer, followed by swelling in water.This composite design, called a hydroelastomer, combines the high swelling of the hydrogel with the toughness and stretchability of the elastomer, achieving fracture energies up to 10 kJ m⁻². nih.gov

Advanced Materials Science Applications and Functionalization Strategies

Ion-Exchange Materials and Membrane Technologies

The presence of the sulfonate group (-SO₃⁻) imparts ion-exchange capabilities to polymers incorporating Sodium 2-sulfoethyl methacrylate (B99206). These polymers, known as poly(sodium 2-sulfoethyl methacrylate), are polyelectrolytes that can be used to create materials capable of selectively exchanging cations. This property is particularly valuable in the development of membranes for various separation and electrochemical processes.

Research on Design Principles for Enhanced Ionic Conductivity and Selectivity

The performance of ion-exchange membranes is primarily determined by their ionic conductivity and selectivity. Research into enhancing these properties in membranes based on this compound focuses on several key design principles. The fundamental goal is to create a microstructure within the membrane that facilitates the rapid transport of specific ions while impeding the passage of others.

One critical aspect is the control of the ion-exchange capacity (IEC) of the membrane, which is directly related to the concentration of sulfonate groups. A higher IEC generally leads to higher ionic conductivity due to the increased number of charge carriers. However, an excessively high IEC can lead to excessive swelling of the membrane in aqueous environments, which can compromise its mechanical stability and selectivity. Therefore, a key design principle is to optimize the comonomer composition in copolymers containing this compound to achieve a balance between high IEC and controlled swelling.

The spatial distribution of the ionic groups within the polymer matrix is also crucial. Researchers are exploring methods to create well-defined hydrophilic and hydrophobic domains within the membrane structure. The hydrophilic domains, rich in sulfonate groups, form interconnected channels that serve as pathways for ion transport. The hydrophobic domains, derived from comonomers, provide mechanical strength and prevent excessive water uptake. This phase-separated morphology can be controlled through various polymerization techniques, such as block copolymerization or graft polymerization.

Development for Applications in Fuel Cells and Filtration Processes

The principles of enhanced ionic conductivity and selectivity are being applied to develop advanced materials for fuel cells and filtration processes.

Fuel Cells: In proton-exchange membrane fuel cells (PEMFCs), the membrane's role is to conduct protons from the anode to the cathode while preventing the passage of fuel and oxidant. Polymers containing sulfonic acid groups, such as those derived from this compound, are promising candidates for PEMFC membranes. The high acidity of the sulfonic acid group facilitates proton dissociation and transport. Research in this area focuses on developing membranes with high proton conductivity, low fuel crossover, and good thermal and chemical stability under the harsh operating conditions of a fuel cell. researchgate.net One of the challenges is preventing membrane degradation, which can be initiated by the reaction of hydroxyl radicals (HO•) with the polymer backbone, leading to a loss of proton conductivity. researchgate.net

Filtration Processes: In filtration, particularly in processes like nanofiltration and electrodialysis, ion-exchange membranes are used for selective ion separation. For example, in water softening, membranes containing sulfonate groups can be used to remove divalent cations like Ca²⁺ and Mg²⁺ from water. In electrodialysis, these membranes are used to demineralize solutions by selectively transporting cations under the influence of an electric field. fuelcellstore.com The development of membranes based on this compound for these applications aims to achieve high flux, high rejection of target ions, and resistance to fouling.

Application AreaKey Development GoalsRelevant Properties of Poly(this compound)
Fuel Cells High proton conductivity, low fuel crossover, high stabilityHigh concentration of sulfonic acid groups, controlled morphology
Filtration High ion selectivity, high flux, anti-foulingDefined pore size, charged surface, hydrophilicity

Functional Coatings and Surface Engineering

The unique properties of this compound, such as its water solubility and the presence of ionic groups, make it a versatile monomer for creating functional coatings and modifying surfaces. cymitquimica.com These coatings can impart desirable properties like improved adhesion, anti-fouling characteristics, and compatibility with aqueous systems.

Strategies for Improving Adhesion to Hydrophilic Substrates

Achieving strong adhesion of a coating to a substrate is critical for its performance and durability. For hydrophilic substrates, such as glass, metal oxides, and certain polymers, incorporating this compound into a coating formulation can significantly enhance adhesion. The sulfonate groups can interact with hydroxyl groups or other polar functionalities on the substrate surface through hydrogen bonding and electrostatic interactions.

One effective strategy involves the use of a primer layer or an adhesion-promoting interlayer that is rich in hydrophilic functional groups. For instance, a thin layer of a copolymer containing this compound can be applied to the substrate before the main coating. This creates a transition zone with a high density of polar groups, which can form strong bonds with the hydrophilic substrate. Subsequent layers of the coating can then adhere more effectively to this primed surface.

Another approach is to create interpenetrating polymer networks (IPNs) at the coating-substrate interface. google.com In this strategy, a solution containing the monomers, including this compound, is applied to the substrate. The polymerization is then initiated in situ, allowing the polymer chains to become physically entangled with the surface features of the substrate. The presence of the hydrophilic sulfonate groups can also promote the diffusion of the monomer solution into the surface layers of a hydrophilic substrate, further enhancing the interlocking effect of the IPN. google.com

Research on Anti-Fouling Properties in Aqueous Environments

Biofouling, the unwanted accumulation of microorganisms, proteins, and other biological macromolecules on surfaces, is a major problem in many aqueous applications, including biomedical devices, marine equipment, and water treatment membranes. nih.govresearchgate.net Surfaces coated with polymers containing this compound have shown promise in resisting biofouling.

The anti-fouling mechanism is attributed to the strong hydrophilicity and ionic nature of the sulfonate groups. These groups attract and bind a tightly held layer of water molecules to the surface, creating a physical and energetic barrier that prevents the adsorption of proteins and the attachment of microorganisms. This hydration layer effectively masks the underlying surface from the biological environment.

Research in this area often involves comparing the anti-fouling performance of different polymer architectures. For example, studies have investigated the effectiveness of polymer brushes, where chains of poly(this compound) are densely grafted onto a surface, versus random copolymers. Polymer brushes can create a particularly effective hydration layer due to the high density and extended conformation of the polymer chains.

Zwitterionic polymers, which contain both a positive and a negative charge on the same monomer unit, are also extensively studied for their excellent anti-fouling properties. researchgate.netnih.gov While this compound is anionic, the principles of creating a strongly hydrated surface are similar. Research on related zwitterionic methacrylates, such as sulfobetaine (B10348) methacrylate (SBMA), has shown significant reductions in protein adsorption and cell adhesion. researchgate.netnih.gov For instance, surfaces coated with SBMA hydrogels have demonstrated an 80% decrease in the adsorption of fibrinogen, a key protein involved in blood clotting and biofouling. nih.gov These findings provide valuable insights into the design of anti-fouling coatings based on sulfonated methacrylates.

Coating StrategyAnti-Fouling MechanismExample Research Finding
Polymer Brushes Formation of a dense hydration layerHigh density of polymer chains enhances resistance to protein adsorption
Random Copolymers Increased surface hydrophilicityIncorporation of hydrophilic monomers reduces microbial attachment
Related Zwitterionic Coatings Strong electrostatic and hydrogen bonding with waterSBMA hydrogel coatings reduced fibrinogen adsorption by 80%. nih.gov

Development of Waterborne Coating Formulations

The increasing demand for environmentally friendly coatings with low volatile organic compound (VOC) content has driven the development of waterborne formulations. This compound is an ideal monomer for this purpose due to its excellent water solubility. cymitquimica.com

When incorporated into a polymer backbone, this compound can be used to create self-dispersing polymer resins. The ionic sulfonate groups act as internal emulsifiers, allowing the polymer to form a stable dispersion in water without the need for additional surfactants. This is a significant advantage, as surfactants can sometimes compromise the water resistance and other properties of the final coating.

The development of waterborne coatings containing this compound involves optimizing the polymer composition to achieve the desired balance of properties. The concentration of the sulfonated monomer must be sufficient to ensure good water dispersibility, but not so high that it makes the cured coating overly sensitive to water. This is often achieved by copolymerizing this compound with hydrophobic monomers, such as acrylates or styrenics. The resulting latexes can be formulated into a wide range of waterborne coatings, from protective films to adhesives and paints, offering improved adhesion and potential anti-fouling benefits. polysciences.com

Conductive Polymers and Bioelectronics Research

Conductive polymers are a class of organic materials that possess the ability to conduct electricity, bridging the gap between traditional insulators and metallic conductors. mdpi.com These materials are integral to the field of bioelectronics, which combines biology and electronics to create devices for therapeutic and diagnostic purposes, such as biosensors, neural interfaces, and drug delivery systems. mdpi.comsigmaaldrich.com The performance of these devices often relies on the polymer's ability to conduct ions, its biocompatibility, and its stability in physiological environments.

This compound (SEMA) is utilized in the synthesis of electroactive and antistatic materials precisely because its sulfonate group introduces polar, ionic sites into a polymer backbone. polysciences.com The negatively charged sulfonate group (-SO₃⁻) and its associated sodium cation (Na⁺) create a hydrophilic, ion-rich domain within the polymer structure.

Research into sulfonated aromatic polymers has shown that the presence of sulfonic acid groups is directly related to a material's capacity for water sorption and its ion-exchange capabilities. mdpi.com This increased hydrophilicity and charge density leads to several key performance enhancements:

Ionic Conductivity : For a material to be ionically conductive, it must facilitate the movement of ions. The sulfonate groups in polymers synthesized with SEMA can act as fixed charge carriers, while the mobile counter-ions (like Na⁺) can move through the hydrated polymer matrix. This mechanism is fundamental to the operation of polyelectrolyte-based conductive hydrogels, where the ionized sulfone groups serve as ion transport carriers. oaepublish.com Studies on other sulfonated polymers have demonstrated that as the degree of sulfonation increases, so does the proton conductivity. mdpi.com

Electroactivity : The sulfonate group can significantly influence the electrochemical performance of materials. Research on ruthenium-based catalysts, for example, has revealed that the substitution of carboxylate groups with sulfonate groups leads to higher electrochemical activity and improved durability. chemrxiv.org This suggests that incorporating SEMA into a polymer can enhance its electroactive properties, which are crucial for applications like sensors and actuators.

Antistatic Properties : Static electricity arises from an imbalance of electric charges on the surface of a material. By incorporating the ionic sulfonate groups from SEMA, a polymer's surface becomes more conductive, allowing for the dissipation of static charges. This makes such polymers suitable for use as antistatic coatings and materials in electronics packaging and other sensitive applications. polysciences.com

The table below summarizes the effect of incorporating sulfonate polar sites into polymer chains.

Property EnhancedMechanismRelevant Application
Ionic Conductivity Sulfonate groups act as fixed ionic sites, facilitating mobile ion transport through the hydrated polymer matrix. oaepublish.comBioelectronic Devices, Fuel Cell Membranes polysciences.commdpi.com
Electroactivity The presence of sulfonate groups can improve the electrochemical performance and durability of the material. chemrxiv.orgSensors, Catalysts, Actuators chemrxiv.org
Antistatic Nature Increased surface conductivity due to ionic groups allows for the dissipation of static electrical charges. polysciences.comElectronic Component Packaging, Antistatic Films polysciences.com

Chemical Mechanical Planarization (CMP) Slurries: Formulation and Performance Research

Chemical Mechanical Planarization (CMP) is a critical process in semiconductor manufacturing used to achieve a flat and smooth surface on silicon wafers during the fabrication of integrated circuits. bohrium.combasf.com The process relies on a combination of chemical and mechanical actions delivered by a slurry and a polishing pad. researchgate.netresearchgate.net The composition of the CMP slurry is paramount, as it dictates the material removal rate (MRR), polishing selectivity between different materials, and the final surface quality. researchgate.netgoogle.com

A typical CMP slurry contains abrasive particles, chemical agents (such as oxidizers and complexing agents), and various additives to stabilize the formulation and control the polishing performance. bohrium.comceramist.or.kr Polymers based on this compound can be incorporated as a functional additive, playing a role as a dispersant or a surface-modifying agent.

Research has shown that anionic polymers and surfactants are added to CMP slurries to control the polishing process. ceramist.or.kr These additives can adsorb onto the wafer and abrasive surfaces, modifying the electrostatic interactions. A polymer containing sulfonate groups, derived from SEMA, can provide excellent colloidal stability to the abrasive particles in the slurry, preventing aggregation that can lead to surface defects like scratches. cymitquimica.com

Furthermore, in processes that require high polishing selectivity between different thin films (e.g., silicon dioxide and silicon nitride), anionic additives can form a protective layer on one material, effectively inhibiting its removal while allowing the other to be polished. ceramist.or.kr The strong ionic nature of the sulfonate group makes SEMA-based polymers a candidate for this function. Patent filings have noted the use of alkyl or aryl sulfonate ions in CMP slurry compositions to achieve desired polishing characteristics. google.com

The table below outlines the typical components of a CMP slurry and highlights the potential function of a SEMA-based polymer.

Slurry ComponentPrimary FunctionPotential Role of this compound Polymer
Abrasive Particles (e.g., silica, ceria)Mechanical removal of material.Acts as a dispersant to prevent particle aggregation and ensure slurry stability.
Chemical Agents (e.g., oxidizers, chelators)Chemical dissolution and modification of the wafer surface. researchgate.netCan modify surface chemistry through adsorption of sulfonate groups.
pH Adjuster Controls the chemical reaction rates and surface charges.The sulfonate group's charge is stable across a wide pH range.
Additives (e.g., inhibitors, surfactants)Control selectivity, prevent corrosion, and modify surface finish. ceramist.or.krresearchgate.netFunctions as a surface-active agent to form a passivating layer, controlling removal rates and enhancing selectivity. ceramist.or.kr

Nanostructuration of Polymeric Systems

The creation of polymeric systems with controlled structures at the nanometer scale is a rapidly advancing field in materials science. Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, are particularly promising materials for creating these nanostructures. nih.govnih.gov Their high water content and tissue-like consistency make them ideal for biomedical applications, including tissue engineering and controlled drug release. nih.govnih.gov The properties of these hydrogels can be precisely tuned by controlling their chemical composition and physical structure.

The fabrication of nanometric or micrometric patterns within hydrogel matrices allows for the creation of sophisticated microenvironments that can guide cell behavior or create devices with spatially defined properties. acs.orgmdpi.com A common and versatile method for achieving this is photopatterning, where light is used to initiate polymerization in specific regions of a precursor solution. nih.govacs.org

The process often involves copolymerizing functional monomers into the hydrogel network. acs.org this compound is an ideal candidate for such systems. By incorporating SEMA into the hydrogel precursor solution, the resulting patterned areas will feature negatively charged sulfonate groups, imparting specific functionalities. For instance, these ionic regions can control the local swelling behavior of the hydrogel, influence the adhesion and proliferation of cells, or serve as binding sites for bioactive molecules.

Research has demonstrated the fabrication of patterned hydrogels using UV light and a photomask to deprotect and activate caged comonomers, which then serve as reactive sites for further functionalization. acs.org A similar approach can be used with a precursor solution containing SEMA to create patterns with defined ionic characteristics. The use of macromers (macromolecular monomers) synthesized from sulfonated monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS) has also been shown to enable the rapid, in-situ formation of robust hydrogel films. rsc.org

The general steps for fabricating a nanostructured hydrogel incorporating this compound are outlined below.

StepDescriptionRole of this compound
1. Precursor Solution Preparation A solution is prepared containing a primary monomer (e.g., acrylamide), a crosslinker, a photoinitiator, and the functional monomer (SEMA). acs.orgSEMA is dissolved in the aqueous solution, ready for polymerization.
2. Photopatterning UV light is directed onto the solution through a photomask, initiating polymerization only in the illuminated areas. nih.govacs.orgThe methacrylate group of SEMA participates in the polymerization, covalently locking the sulfonate group into the patterned hydrogel network.
3. Development The unpolymerized precursor solution is washed away, leaving the patterned hydrogel structure.The patterned regions are now permanently functionalized with hydrophilic, negatively charged sulfonate groups.
4. Functionalization (Optional) The patterned hydrogel can be further modified, for example, by using the ionic sites to bind positively charged proteins or nanoparticles.The sulfonate groups act as anchor points for electrostatic immobilization of biomolecules or other functional components.

Biomaterials Research and Biointerface Engineering

Strategies for Modifying Biological Interfaces and Cell Interactions

Covalent Incorporation of Bioactive Peptides for Enhanced Cell Recognition

To improve the biological performance of synthetic polymers, researchers often modify their surfaces with bioactive molecules that can be recognized by cells. The covalent attachment of peptides, such as sequences derived from extracellular matrix (ECM) proteins, is a key strategy to promote specific cell adhesion. nih.govnih.gov The incorporation of SSEM into a polymer backbone can facilitate this process. The sulfonate groups can be chemically modified to create reactive sites for peptide conjugation.

For example, a common strategy involves tethering cell-adhesive peptides like Arg-Gly-Asp (RGD), found in fibronectin, or Tyr-Ile-Gly-Ser-Arg (YIGSR) from laminin. nih.gov These peptides act as ligands for cell surface receptors called integrins, mediating cell attachment and subsequent signaling cascades that control proliferation and differentiation. nih.govnih.gov Research has shown that creating surfaces with a specific density of these peptides can significantly improve the growth of cells like myoblasts and osteoblasts on otherwise inert materials. nih.gov The hydrophilic and ionic nature of SSEM-containing polymers can also help to present these tethered peptides in a more biologically accessible conformation, further enhancing cell recognition. nih.gov

Advanced Drug Delivery System Research

SSEM is a valuable component in the design of hydrogels and other polymeric carriers for advanced drug delivery. polysciences.com Hydrogels, which are three-dimensional networks of hydrophilic polymers, can hold large amounts of water and are highly biocompatible, making them excellent candidates for encapsulating and releasing therapeutic agents. nih.govmdpi.com

Design of Controlled and Sustained Release Platforms for Therapeutic Agents

The incorporation of SSEM into a hydrogel network allows for the design of systems with controlled and sustained release profiles. nih.gov The sulfonate groups on SSEM are anionic, meaning they can interact electrostatically with positively charged drug molecules. This interaction can slow the diffusion of the drug out of the hydrogel matrix, leading to a more prolonged release.

Furthermore, the swelling behavior of hydrogels containing SSEM can be sensitive to the pH and ionic strength of the surrounding environment. nih.govresearchgate.net This property can be exploited to create "smart" drug delivery systems that release their payload in response to specific physiological cues. researchgate.net For instance, a hydrogel might be designed to swell and release a drug more rapidly in the neutral pH of the intestine compared to the acidic environment of the stomach. nih.gov The ability to tune the crosslinking density and the concentration of SSEM allows for fine control over the mesh size of the hydrogel network, which in turn governs the diffusion rate of the encapsulated drug. nih.gov

Characterization of Encapsulation and Release Mechanisms

The process of incorporating a drug into a polymer matrix and its subsequent release are critical parameters in drug delivery research. Drugs can be encapsulated in SSEM-containing hydrogels either through physical entrapment during the polymerization process or via chemical conjugation to the polymer chains. eprajournals.com

The release of the drug from the hydrogel is typically governed by several mechanisms:

Diffusion-controlled release: The drug moves from an area of high concentration (inside the hydrogel) to an area of low concentration (the surrounding fluid) based on Fick's law of diffusion. researchgate.net The rate is influenced by the hydrogel's pore size and the drug's molecular weight. nih.gov

Swelling-controlled release: As the hydrogel absorbs water and swells, the polymer chains relax, and the mesh size increases, allowing the entrapped drug to diffuse out. researchgate.net

Chemically-controlled release: This can involve the cleavage of covalent bonds tethering the drug to the polymer or the degradation of the hydrogel matrix itself. researchgate.net

Studies characterizing drug release from SSEM-based systems often involve placing the drug-loaded hydrogel in a buffer solution and periodically measuring the concentration of the released drug using techniques like UV-Vis spectrophotometry. The data is then often fitted to mathematical models to determine the dominant release mechanism.

Parameter Description Typical Finding in SSEM-based Systems Reference
Encapsulation Efficiency The percentage of the initial drug that is successfully entrapped within the hydrogel.Increases with higher polymer and monomer concentrations. mdpi.com
Release Kinetics The mathematical model that best describes the drug release profile over time (e.g., zero-order, first-order, Higuchi model).Often pH-dependent, with different kinetics in acidic vs. neutral environments. researchgate.net
Swelling Ratio The ratio of the weight of the swollen hydrogel to its dry weight.Highly dependent on the pH and ionic strength of the surrounding medium due to the sulfonate groups. researchgate.net
Drug-Polymer Interaction The nature of the forces between the drug and the polymer network (e.g., electrostatic, hydrogen bonding).Strong electrostatic interactions are common with cationic drugs, leading to more sustained release. nih.gov

Targeted Delivery Approaches Utilizing Polymer Functionalities

The inherent properties of SSEM can be leveraged for targeted drug delivery. The strong negative charge of the sulfonate groups can promote mucoadhesion, which is the adhesion of the polymer to mucosal surfaces, such as those lining the gastrointestinal tract. nih.govjapsonline.com This adhesion can increase the residence time of the drug delivery system at a specific site, allowing for more efficient drug absorption. researchgate.net The mucoadhesive properties are influenced by factors like the polymer's molecular weight, chain flexibility, and the pH of the environment. japsonline.comresearchgate.net

Polymers with strong anionic charges, like those containing SSEM, can form strong non-covalent bonds with the mucin layer of epithelial cells, primarily through electrostatic interactions. japsonline.com This makes them promising candidates for oral drug delivery systems designed to adhere to the intestinal lining for prolonged periods.

Tissue Engineering Scaffolds

Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and scaffolds. The scaffold provides a temporary, three-dimensional structure that supports cell activity. nih.govacs.org

Development of Substrates for Cell Attachment, Proliferation, and Differentiation

Polymers containing SSEM can be fabricated into porous scaffolds that serve as substrates for tissue regeneration. polysciences.com The ideal scaffold should mimic the natural extracellular matrix (ECM), providing both physical support and biological cues to the cells. mdpi.commdpi.com

The hydrophilicity and negative charge imparted by SSEM can influence the adsorption of proteins from the culture medium onto the scaffold surface. nih.gov The conformation of these adsorbed proteins, such as fibronectin and vitronectin, is crucial as it dictates how they will be recognized by cell receptors. nih.govnih.gov An optimal surface chemistry promotes the adsorption of these cell adhesion-mediating molecules in a way that makes their specific binding sites accessible to cells, thereby enhancing cell attachment, spreading, and proliferation. nih.gov

Research has shown that while some basic polymer scaffolds like pure poly(2-hydroxyethyl methacrylate) (pHEMA) may not adequately support cell proliferation and differentiation on their own, the incorporation of other components can significantly improve their performance. nih.gov For example, creating composite scaffolds of pHEMA with gelatin has been shown to stimulate the proliferation and differentiation of preosteoblastic cells. nih.gov The inclusion of SSEM in such composites can further modulate the surface properties, potentially leading to improved cell-material interactions and better outcomes in bone tissue engineering applications. researchgate.net The ability of cells to attach and proliferate is a key indicator of a scaffold's biocompatibility and potential for tissue regeneration. acs.orgmdpi.com

Scaffold Property Influence of SSEM/Sulfonate Groups Effect on Cellular Response Reference
Surface Wettability Increases hydrophilicity.Generally, moderately hydrophilic surfaces show optimal cell adhesion. nih.gov
Surface Charge Provides a strong negative charge.Influences the adsorption of cell adhesion-mediating proteins like fibronectin and vitronectin. nih.gov
Protein Adsorption Affects the amount and conformation of adsorbed proteins.The conformation of adsorbed proteins is critical for receptor binding and subsequent cell signaling. nih.gov
Porosity Can be controlled during fabrication (e.g., porogen leaching, gas foaming).Interconnected pores are essential for nutrient transport and cell infiltration. nih.govresearchgate.net

Innovations in Ophthalmic and Lens Materials

The development of advanced materials for ophthalmic applications, particularly for contact lenses, is driven by the need for enhanced comfort, oxygen permeability, and biocompatibility. Sodium 2-sulfoethyl methacrylate (B99206), a sulfonated monomer, is a compound of interest in this field due to the specific properties it can impart to polymers. polysciences.com

The primary function of monomers like sodium 2-sulfoethyl methacrylate in ophthalmic materials is to increase hydrophilicity, or the material's affinity for water. polysciences.com This is a critical factor for contact lens comfort, as a more hydrophilic surface promotes better wettability, leading to a more stable tear film and reduced friction against the cornea and eyelid. The sulfonic acid group in the monomer is highly polar, making it effective at attracting and retaining water molecules at the lens surface. specialchem.com

In the formulation of contact lens materials, a variety of monomers are copolymerized to achieve a balance of desired properties. While traditional hydrogels were often based on 2-hydroxyethyl methacrylate (HEMA), modern materials, especially silicone hydrogels, incorporate multiple components to optimize performance. nih.gov The inclusion of a strongly hydrophilic and ionic monomer like this compound can improve surface wettability and potentially reduce protein and lipid deposition, a common issue that can decrease comfort and lens performance. specialchem.com

Monomer Type Common Examples Primary Function in Ophthalmic Lenses
Hydrophilic MonomersHEMA, N-vinyl pyrrolidone (NVP), Methacrylic Acid (MAA)Increase water content, improve wettability and comfort. nih.gov
Silicone-Containing MonomersTRIS (3-[tris(trimethylsiloxy)silyl]propyl methacrylate)Provide high oxygen permeability. nih.gov
Hydrophilic Ionic MonomersThis compound Introduce strong polarity and ionic character to enhance surface hydrophilicity and biocompatibility. polysciences.com
Cross-linking AgentsEthylene (B1197577) glycol dimethacrylate (EGDMA)Form the polymer network, providing structural integrity. nih.gov

This table outlines the roles of different monomer classes in the formulation of contact lens materials, highlighting the potential contribution of this compound.

Furthermore, research into poly(methacrylic acid) based hydrogels for use as vitreous substitutes demonstrates the broader applicability of methacrylate polymers in ophthalmology. arvojournals.org These studies focus on creating biocompatible materials that can form gels in situ. The inherent properties of methacrylate polymers, which can be modified by copolymerizing with functional monomers like this compound, allow for the fine-tuning of characteristics such as water content, transparency, and mechanical strength to meet the stringent requirements of ophthalmic devices.

Stimuli Responsive Polymer Research

Design Principles for Environmentally Adaptive Materials Derived from Sodium 2-Sulfoethyl Methacrylate (B99206)

A key design strategy is the copolymerization of SSEM with other monomers to customize the material's response. By combining SSEM with neutral, hydrophobic, or other charged monomers, the resulting copolymer can be engineered to react sharply and reversibly to a particular stimulus. For example, incorporating hydrophobic monomers alongside the hydrophilic SSEM can produce polymers that respond to temperature, exhibiting a lower critical solution temperature (LCST). The ratio of SSEM to the comonomer is a critical design element that allows for the precise control of the transition temperature and the intensity of the response.

Another important design principle is the control of the polymer's architecture, which can include linear copolymers, block copolymers, graft copolymers, and crosslinked hydrogels. In block copolymers, a poly(sodium 2-sulfoethyl methacrylate) (PSSEM) block can be combined with a block of another responsive polymer, resulting in complex self-assembly and materials that respond to multiple stimuli. For hydrogels, the crosslinking density is a key factor; a lower density allows for more significant swelling and deswelling in response to external stimuli.

The inherent polyelectrolyte nature of PSSEM is central to its use in these advanced materials. The electrostatic interactions between the sulfonate groups, and their interactions with surrounding ions and the solvent, determine the polymer's shape and solubility. Therefore, design principles often focus on controlling these electrostatic forces by altering pH, ionic strength, or applying an electrical field. The strong acidic nature of the sulfonate group, which remains ionized over a wide pH range, makes SSEM-based polymers particularly useful for applications requiring a consistent charge density. vdoc.pub

Applications in Advanced Separation Technologies, including Reverse Osmosis (RO) Membranes

The integration of stimuli-responsive polymers into advanced separation technologies represents a significant leap forward in membrane science. Specifically, in the realm of reverse osmosis (RO), the chemical compound this compound is a monomer of considerable interest. When polymerized, it forms poly(this compound), a polyelectrolyte whose properties can be harnessed to create "smart" membranes that adapt to their environment. These membranes offer the potential for enhanced performance, particularly in mitigating the persistent challenge of membrane fouling and enabling controlled permeability.

The core principle lies in grafting these responsive polymer chains from the surface of a conventional RO membrane, typically a thin-film composite (TFC) polyamide membrane. The presence of the sulfonate group (-SO₃⁻) in the polymer derived from this compound imparts a strong negative charge and high hydrophilicity. This creates a hydrated layer on the membrane surface that can repel foulants and can change its conformation in response to external stimuli like pH and ionic strength. rsc.org

Research Findings on Analogous Sulfonated Polymers

While specific, detailed performance data on RO membranes modified exclusively with poly(this compound) is not extensively documented in publicly available research, significant studies on structurally and functionally analogous sulfonated methacrylate polymers provide deep insight into the expected performance enhancements. Research conducted on commercial TFC polyamide RO membranes grafted with poly(3-sulfopropyl methacrylate potassium salt) (PSPMK), a closely related polymer, demonstrates the profound impact of such modifications. mdpi.com

In a key study, PSPMK brushes were grown on a TFC RO membrane surface using surface-initiated atom transfer radical polymerization (SI-ATRP). mdpi.com The performance of these modified membranes was then systematically evaluated.

Improved Hydrophilicity and Fouling Resistance

The primary benefit of grafting with a sulfonated polymer like PSPMK is a dramatic increase in surface hydrophilicity. The pristine, unmodified RO membrane is relatively hydrophobic, making it susceptible to fouling from organic molecules and microorganisms. mdpi.com The grafted polymer chains, rich in ionic sulfonate groups, attract and bind water molecules, creating a protective hydration layer. This layer acts as a physical and energetic barrier against foulants. rsc.org

The change in hydrophilicity is quantifiable through contact angle measurements. A lower contact angle indicates a more hydrophilic surface. Research shows that as the concentration of the grafted PSPMK increases, the water contact angle of the membrane surface decreases significantly. mdpi.com

Table 1: Effect of Polymer Grafting on Membrane Hydrophilicity This table presents data from a study on membranes modified with poly(3-sulfopropyl methacrylate potassium salt) (PSPMK), a structural analog of poly(this compound).

Membrane SampleGrafting Monomer Concentration (mmol)Water Contact Angle (°)
Pristine Membrane058.5
Modified Membrane 14.0632.5
Modified Membrane 28.1221.0
Modified Membrane 312.1810.0

Source: Adapted from research on TFC-PA-RO membranes modified with PSPMK. mdpi.com

Impact on Membrane Performance: Water Flux and Salt Rejection

The modification of an RO membrane surface inevitably affects its primary functions: allowing water to pass through (permeation flux) while blocking salts (salt rejection). The increased hydrophilicity from the grafted polymer brushes generally leads to a higher water flux because the membrane surface becomes more permeable to water molecules. mdpi.com

However, this can be accompanied by a slight trade-off in salt rejection. The introduction of the polymer layer can subtly alter the dense, selective polyamide layer of the RO membrane. Despite this, studies on PSPMK-grafted membranes show that the salt rejection remains high and well within acceptable limits for desalination, while the water flux is significantly enhanced. mdpi.com

Table 2: Performance of Modified RO Membranes in Desalination This table presents data from a study on membranes modified with poly(3-sulfopropyl methacrylate potassium salt) (PSPMK), a structural analog of poly(this compound), tested with a NaCl solution.

Membrane SampleWater Permeation Flux (L m⁻² h⁻¹)Salt Rejection (%)
Pristine Membrane57.497.0
Modified Membrane 3 (12.18 mmol)71.295.2

Source: Adapted from research on TFC-PA-RO membranes modified with PSPMK. mdpi.com

The data clearly indicates that modifying the membrane with dense, hydrophilic polymer brushes can boost the rate of water production by over 24% with only a minor decrease in salt rejection. mdpi.com This demonstrates the potential of using monomers like this compound to create more efficient RO membranes. The stimuli-responsive nature of these grafted polymers—swelling or collapsing with changes in the feed water's ionic strength or pH—can also be leveraged for "smart" cleaning cycles, where a change in conditions helps to dislodge accumulated foulants, thereby extending the membrane's operational life. rsc.org

Theoretical and Computational Modeling of Sodium 2 Sulfoethyl Methacrylate Systems

Predictive Models for Polymerization Kinetics and Microstructure Evolution

Predictive modeling of the polymerization of NaSEM is crucial for controlling the reaction process and tailoring the final polymer architecture. While specific kinetic models exclusively for NaSEM are not extensively detailed in public literature, the fundamental approaches used for other methacrylate (B99206) monomers are directly applicable.

Polymerization Kinetics: Kinetic modeling for the free-radical polymerization of methacrylate monomers is well-established, often utilizing software platforms like PREDICI®. These models solve the complex system of differential equations that describe the core reaction steps: initiation, propagation, chain transfer, and termination. For a monomer like NaSEM, key considerations in a predictive model would include:

Diffusion-Controlled Effects: As polymerization proceeds, the viscosity of the system increases, causing the termination and propagation rate coefficients (k_t_ and k_p_) to become diffusion-controlled. Models incorporate this by making the coefficients dependent on monomer conversion. For instance, in bulk polymerizations of monomers like methyl methacrylate (MMA), k_t_ can decrease by several orders of magnitude as the reaction approaches the glass state, leading to significant autoacceleration (the gel effect). mdpi.com

Aqueous Phase Kinetics: Given NaSEM's water solubility, modeling its polymerization in aqueous solutions requires accounting for the effects of pH and ionic strength on the reactivity of the monomer and the initiator. The charged sulfonate group can influence monomer partitioning and radical conformation at the polymer chain end.

Copolymerization: When copolymerizing NaSEM with other monomers, the model must include cross-propagation and cross-chain transfer reactions. The reactivity ratios (r1, r2) describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. For the copolymerization of the sodium salt of 2-sulfoethyl methacrylate with 2-hydroxyethyl methacrylate in an aqueous solution, reactivity ratios of r1 = 0.7 ± 0.1 and r2 = 1.6 ± 0.1 have been reported. researchgate.netcapes.gov.br

Microstructure Evolution: Computational models can also predict the evolution of the polymer's microstructure. Scale-free models based on thermodynamic potentials can simulate the formation of different microstructures in single crystals and polycrystals under various conditions. researchgate.net For poly(NaSEM), such models could predict the arrangement of polymer chains and ionic aggregates. Molecular dynamics (MD) simulations are also employed to study solidification and microstructure evolution, focusing on factors like cooling rates and seed distribution, which are critical for controlling crystallinity in materials. researchgate.net

The table below shows a comparison of kinetic phenomena in the polymerization of different methacrylate monomers, which serves as a basis for modeling NaSEM systems.

FeatureMethyl Methacrylate (MMA)n-Butyl Acrylate (B77674) (BA)2-Ethylhexyl Acrylate (EHA)Expected for Sodium 2-Sulfoethyl Methacrylate (NaSEM)
Autoacceleration (Gel Effect) Strong, especially in bulk polymerization mdpi.comWeaker than MMASimilar to BA mdpi.comStrong in concentrated aqueous solution due to polyelectrolyte effects
Backbiting/Chain Transfer LowSignificant, leads to branchingSignificant mdpi.comLow, similar to MMA
Diffusion Control (Termination) Strong dependence on conversion mdpi.comLess pronounced than MMALess pronounced than MMA mdpi.comHighly dependent on polymer concentration and ionic strength
Aqueous Solubility LowVery LowVery LowHigh polysciences.com

Simulations of Polymer Conformation and Intra/Intermolecular Interactions in Solution

Simulations of poly(this compound), or poly(NaSEM), in solution are essential for understanding its behavior as a polyelectrolyte. These simulations, typically using molecular dynamics (MD), provide detailed information about chain conformation and the non-covalent interactions that govern its properties.

The conformation of polyelectrolytes in solution is highly sensitive to the ionic strength and pH of the medium. For analogous polymers like poly(sodium ethacrylate), small-angle X-ray scattering (SAXS) studies combined with theoretical modeling show a pH-induced transition from a compact form at low charge density to an extended coil at high charge density. While the extended coil is well-described by a wormlike chain model, the compact form resembles a swollen gel with a network structure.

For poly(NaSEM), simulations would focus on:

Chain Dimensions: Calculating the radius of gyration (Rg) and end-to-end distance to quantify how the polymer chain expands or contracts in response to changes in salt concentration. In polyelectrolytes, Rg typically decreases with increasing salt concentration due to the screening of electrostatic repulsions between the charged sulfonate groups. researchgate.net

Local Conformation: Analyzing the local structure to understand the influence of the bulky and charged side groups on the polymer backbone's flexibility. Helical wormlike chain models are often used to interpret scattering data and describe the local conformation. researchgate.net

Hydration Shell: All-atom MD simulations can characterize the dynamic hydration layer around the polymer. nih.gov The mobility of water molecules near the sulfonate groups versus the methacrylate backbone can be quantified, revealing how the polymer structures the surrounding solvent. For similar sulfonated polymers, water near the sulfonate group is found to be more mobile than water near the polymer backbone. nih.gov

The intra- and intermolecular interactions are dominated by electrostatics. Key simulated interactions include:

Intra-chain Repulsion: The electrostatic repulsion between the negatively charged sulfonate (-SO₃⁻) groups along the same polymer chain, which drives the chain to adopt a more extended conformation in low-salt conditions.

Counter-ion Condensation: The association of sodium (Na⁺) counter-ions with the sulfonate groups, which screens the electrostatic repulsion and allows the chain to become more flexible and compact.

Inter-chain Interactions: At higher concentrations, interactions between different polymer chains become significant, potentially leading to aggregation or the formation of physically crosslinked networks, driven by ionic interactions.

Computational Studies of Electrostatic Interactions in Ionomers and Polyelectrolytes

As an ionomer, poly(NaSEM) contains covalent bonds in its backbone and ionic groups in its side chains. Computational studies are vital for understanding how electrostatic interactions lead to the formation of unique nanoscale morphologies, which in turn dictate the material's properties.

Ionic Aggregation: A key feature of ionomers is the tendency of the ionic groups to aggregate into nanoscale domains known as multiplets and clusters.

Multiplets: These are small, tight aggregates of a few ion pairs, acting as transient, physical crosslinks. Their formation is driven by the strong dipole-dipole interactions between the ion pairs (e.g., -SO₃⁻Na⁺).

Clusters: At higher ion concentrations, these multiplets can further organize into larger domains called clusters, which are regions with restricted chain mobility.

Molecular dynamics (MD) simulations are the primary tool for studying these phenomena. By analyzing pair correlation functions, g(r), simulations can provide quantitative data on the structure of these aggregates. For instance, MD simulations of sulfonated poly(ether ether ketone) (S-PEEK) have shown that the distance between sulfonate groups increases with increasing water content, indicating solvation of the ionic groups. researchgate.net Similarly, simulations of sulfonated polystyrene have been used to elucidate the packing density within ionic aggregates. researchgate.net

For poly(NaSEM) systems, computational studies would aim to:

Determine the average distance between sulfonate groups within multiplets.

Predict the size and shape of ionic clusters as a function of ion content.

Investigate the distribution of water and counter-ions within and around these ionic domains. nih.gov

Understand how the flexibility of the methacrylate backbone influences the formation and stability of these ionic aggregates.

The table below summarizes key parameters from MD simulations of sulfonated polymers, which are analogous to what would be studied for poly(NaSEM).

ParameterDescriptionTypical Findings in Sulfonated Polymers
S-S Pair Correlation Function Describes the probability of finding two sulfonate (S) groups at a certain distance.A sharp peak at ~4-6 Å indicates the formation of ionic multiplets. researchgate.net
Water Diffusion Coefficient Measures the mobility of water molecules within the polymer matrix.Increases with water content as the water phase becomes more interconnected. researchgate.netnih.gov
Counter-ion Coordination The number of sulfonate groups or water molecules surrounding a counter-ion (e.g., Na⁺).Shows the degree of counter-ion association with the polymer versus solvation by water.
Residence Time The average time a water molecule or ion spends in the hydration shell of a sulfonate group.Longer residence times indicate stronger interactions. nih.gov

Development of Theoretical Frameworks for Hydrogel Swelling and Deswelling Behavior

Hydrogels based on poly(NaSEM) are superabsorbent materials whose swelling behavior is governed by a balance of forces. Theoretical frameworks are essential for predicting the extent and kinetics of swelling and deswelling in response to external stimuli like pH, ionic strength, and temperature.

Equilibrium Swelling Models: The classic Flory-Rehner theory provides a foundational framework for understanding the equilibrium swelling of hydrogels. mit.edu It models the free energy of the system as a sum of three components:

Free Energy of Mixing: The thermodynamic affinity of the polymer network for the solvent (e.g., water).

Elastic Free Energy: The elastic restoring force of the crosslinked polymer chains that counteracts swelling.

Ionic Free Energy: The osmotic pressure generated by the difference in mobile ion concentration between the inside of the hydrogel and the external solution. For an ionic hydrogel like poly(NaSEM), this term is dominant and is often described by Donnan theory. nih.gov

The swelling equilibrium is reached when the sum of these forces is zero. The theory predicts that the equilibrium swelling ratio depends strongly on the polymer's crosslinking density and the ionic strength of the surrounding solution. researchgate.net An increase in external salt concentration shields the electrostatic repulsion within the gel and reduces the osmotic pressure, leading to a significant decrease in swelling (deswelling).

Dynamic Swelling Models: Mathematical models based on transport phenomena are used to describe the dynamics of swelling. researchgate.net These models consider the diffusion of water into the hydrogel and the simultaneous relaxation of the polymer chains. For some hydrogels, this can lead to complex dynamics, such as an "overshoot" where the gel temporarily swells beyond its final equilibrium volume before relaxing back. nih.gov

Multiphasic Mixture Theory: More advanced frameworks, such as multiphasic mixture theory, treat the hydrogel as a combination of distinct phases (e.g., a solid polymer phase, a fluid water phase, and an ion phase). researchgate.net These models can provide a more detailed and accurate description of the transient swelling and deswelling behavior under various conditions.

For poly(NaSEM) hydrogels, these theoretical frameworks would be used to:

Predict the equilibrium swelling capacity in solutions of varying salinity and pH.

Model the kinetics of swelling and deswelling for applications requiring specific response times.

Understand how copolymerization with neutral or hydrophobic monomers would modify the swelling behavior.

Computational Design and Screening of Novel Polymeric Materials

Computational design and high-throughput screening are transforming materials science by enabling the in silico (computer-based) discovery of new polymers with desired properties, reducing the time and cost associated with traditional experimental screening. researchgate.netmdpi.com this compound can be a valuable monomer in these computational design strategies.

High-Throughput Computational Screening: This approach involves creating large virtual libraries of polymers and predicting their properties using computational methods.

Library Generation: Virtual libraries of copolymers can be generated by combining NaSEM with a wide range of other monomers (acrylates, methacrylates, styrenics, etc.) in various ratios and sequences. mdpi.com

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are used to predict key properties based on the chemical structure of the polymer's repeating unit. researchgate.net Properties of interest could include glass transition temperature (Tg), mechanical modulus, dielectric constant, and affinity for specific molecules. rsc.org

Candidate Selection: The most promising candidates that meet a set of target properties are identified for subsequent experimental synthesis and validation. nih.govgrafiati.com

Molecular Modeling for Targeted Design: Molecular dynamics (MD) and quantum chemistry methods can be used for more detailed, physics-based design. For example, if designing a new dental restorative material, MD simulations could be used to model the interaction between a copolymer containing NaSEM and hydroxyapatite (B223615) (the main component of tooth enamel) to predict adhesive properties. nih.gov Similarly, when designing materials for drug delivery, simulations can model the interactions between a drug molecule and the polymer matrix to predict loading capacity and release kinetics.

By integrating NaSEM into a computational design framework, it is possible to systematically explore how its unique properties—hydrophilicity, ionic charge, and potential for strong adhesion—can be harnessed to create novel materials for a variety of applications. polysciences.comnih.gov

Characterization Methodologies in Sodium 2 Sulfoethyl Methacrylate Research

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopic methods are fundamental in identifying the functional groups present in the SEMA monomer and confirming the structural integrity of the resulting polymers. These techniques provide detailed information at the molecular level.

Infrared (IR) Spectroscopy (FTIR, ATR-FTIR) for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-FTIR, is a powerful tool for identifying the characteristic functional groups within sodium 2-sulfoethyl methacrylate (B99206). The IR spectrum of SEMA displays distinct absorption bands that correspond to the vibrations of its specific chemical bonds.

Key characteristic peaks for methacrylate-based compounds can be observed, including the C=O stretching vibration of the ester group, typically found around 1730 cm⁻¹. spectroscopyonline.com The presence of the methacrylate vinyl group is confirmed by the C=C stretching vibration at approximately 1636 cm⁻¹. nih.gov Furthermore, the sulfonate group (SO₃⁻), a defining feature of SEMA, exhibits strong, characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonate group are expected in the regions of 1210-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-O stretching vibrations of the ester group also present as a doublet around 1320 cm⁻¹ and 1300 cm⁻¹. nih.gov

ATR-FTIR is particularly useful for analyzing polymer samples, as it requires minimal sample preparation and can be used to study the surface of materials. researchgate.net During polymerization, the disappearance or significant reduction of the peak at 1636 cm⁻¹ indicates the consumption of the methacrylate double bond, confirming the conversion of the monomer to the polymer. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Sodium 2-Sulfoethyl Methacrylate

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1730 spectroscopyonline.com
C=C (Methacrylate)Stretch~1636 nih.gov
S=O (Sulfonate)Asymmetric Stretch1210 - 1150
S=O (Sulfonate)Symmetric Stretch1070 - 1030
C-O (Ester)Stretch~1320 and ~1300 (doublet) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed to map the chemical environment of each atom within the molecule.

In a typical ¹H-NMR spectrum of SEMA, distinct signals corresponding to the different types of protons are observed. The vinyl protons of the methacrylate group typically appear as two separate signals in the region of 5.5-6.5 ppm. The methyl group attached to the double bond exhibits a signal around 1.9 ppm. The ethylene (B1197577) bridge (-OCH₂CH₂SO₃⁻) shows two multiplets corresponding to the two methylene (B1212753) groups. The protons on the carbon adjacent to the ester oxygen are deshielded and appear at a higher chemical shift compared to the protons adjacent to the sulfonate group. researchgate.net

¹³C-NMR spectroscopy provides complementary information by identifying the chemical shifts of the carbon atoms. The carbonyl carbon of the ester group is typically found in the downfield region, around 165-175 ppm. The carbons of the vinyl group appear between 120 and 140 ppm. The carbon of the methyl group gives a signal at approximately 18 ppm. The carbons of the ethylene bridge and the methyl group have distinct chemical shifts that allow for their unambiguous assignment. uu.nlchemicalbook.comchemicalbook.com

Table 2: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

¹H-NMR ¹³C-NMR
Proton Type Approximate Chemical Shift (ppm) Carbon Type Approximate Chemical Shift (ppm)
=CH₂ (vinyl)5.5 - 6.5C=O (ester)165 - 175
-OCH₂-4.0 - 4.5C=CH₂ (vinyl)120 - 140
-CH₂SO₃⁻3.0 - 3.5-OCH₂-60 - 70
-C(CH₃)=~1.9-CH₂SO₃⁻45 - 55
-C(CH₃)=~18

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), mass spectrometry provides a precise measurement of the molecular mass. The monoisotopic mass of the SEMA acid form (C₆H₁₀O₅S) is approximately 194.02 g/mol , and for the sodium salt (C₆H₉NaO₅S), it is approximately 216.01 g/mol . nih.govalfa-chemistry.com High-resolution mass spectrometry can further confirm the elemental formula by providing highly accurate mass measurements. Fragmentation patterns observed in the mass spectrum can also offer additional structural information, corroborating the data obtained from NMR and IR spectroscopy.

Chromatographic and Thermal Analysis for Polymer Properties

While spectroscopic techniques are excellent for monomer characterization, chromatographic and thermal analysis methods are indispensable for evaluating the properties of poly(this compound) (PSEMA).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.net This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By calibrating the instrument with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of a PSEMA sample can be determined. sigmaaldrich.com The choice of eluent is critical and often involves aqueous buffer solutions due to the polyelectrolyte nature of PSEMA. researchgate.net This information is crucial as the molecular weight and PDI significantly influence the physical and mechanical properties of the final polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition and Other Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. researchgate.net For polymers like PSEMA, DSC is instrumental in determining the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is observed as a step-like change in the heat capacity in the DSC thermogram. The Tg of a polymer is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. For methacrylate-based polymers, the Tg can vary widely depending on the side chain. sigmaaldrich.com For instance, poly(methyl methacrylate) has a Tg of around 105 °C, while poly(hydroxyethyl methacrylate) has a lower Tg. researchgate.netnih.gov The Tg of PSEMA will be influenced by the bulky and ionic sulfonate side group. DSC can also be used to study other thermal events such as melting (for semi-crystalline polymers) and decomposition. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymeric materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the context of this compound (SSEMA) and its polymers, TGA provides valuable insights into their degradation profiles.

The thermal degradation of polymers containing sulfonic acid groups, such as poly(SSEMA), is a complex process. Generally, the sodium salts of these polymers exhibit higher thermal stability compared to their free acid counterparts. For instance, the thermal degradation of the sodium salt of poly(vinylsulfonic acid) shows three distinct stages of weight loss. The initial stage occurs at approximately 200-350°C, followed by a second stage between 350-400°C, and a final stage from 400°C to 570°C. A significant portion of the mass, around 55%, remains as a non-volatile residue even at 600°C. marquette.edu In contrast, the free acid form begins to lose water and sulfur dioxide at much lower temperatures, 120°C and 150°C respectively. marquette.edu

Research on copolymers of methacrylamide (B166291) and sodium 2-acrylamido-2-methylpropanesulfonate, a structurally related sulfonated monomer, also highlights the influence of the sulfonate group on thermal stability. researchgate.net The thermal degradation of poly(alkyl methacrylates) typically yields the corresponding monomer as the primary product, along with other by-products like carbon dioxide and methanol. polychemistry.com The thermal stability of these polymers is also influenced by their molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. polychemistry.com

TGA is performed using a thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace. eltra.com The temperature of the furnace is carefully controlled, and the mass of the sample is continuously monitored as the temperature is increased at a constant rate. marquette.edu The resulting data is plotted as a TGA curve, which shows the percentage of weight loss versus temperature.

Rheological and Mechanical Property Assessment of Polymeric Materials

The rheological and mechanical properties of polymeric materials derived from this compound are critical for determining their suitability for various applications. These properties are influenced by factors such as the polymer's molecular weight, crosslinking density, and the presence of comonomers or additives.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic behavior of polymers. It involves applying a sinusoidal stress to a sample and measuring the resulting strain. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response.

For hydrogels based on SSEMA, DMA can provide insights into their network structure and mechanical integrity. The storage and loss moduli of hydrogels can be influenced by factors such as the concentration of the crosslinking agent and the presence of other functional monomers. For example, in hydrogels made from poly(ethylene glycol) diacrylate (PEGDA) and a sulfonated PEGMA, the mechanical properties are generally well-maintained at varying pendant chain concentrations, except at higher concentrations where the crosslinking density is lower. researchgate.net

Comprehensive Tensile, Compressive, and Fracture Strength Testing

The mechanical strength of polymeric materials is often evaluated through tensile, compressive, and fracture tests.

Tensile testing measures the force required to elongate a sample to its breaking point. This provides information about the material's tensile strength, elongation at break, and Young's modulus. For instance, studies on nanocomposite hydrogels have shown that the incorporation of materials like graphene oxide can significantly enhance tensile strength and modulus. sjtu.edu.cn In some clay/poly(sodium acrylate) blend hydrogels, high stretchability of up to 700% has been observed. mdpi.com

Compressive testing determines the behavior of a material under a crushing load. This is particularly relevant for hydrogels intended for load-bearing applications. The compressive strength of hydrogels can be significantly improved by incorporating reinforcing agents. For example, a graphene oxide/sodium alginate/polyacrylamide ternary nanocomposite hydrogel exhibited a compressive stress as high as 1.543 MPa at 70% deformation. sjtu.edu.cn Similarly, the compressive strength of acrylic resin was significantly increased with the addition of hydroxyapatite (B223615) particles. uomustansiriyah.edu.iq

Fracture testing evaluates a material's resistance to crack propagation. The fracture toughness of hydrogels, which is a measure of the energy required to fracture a material, can be enhanced by several orders of magnitude through strategies like creating double-network hydrogels. harvard.edu

Table 1: Mechanical Properties of Various Hydrogels
Hydrogel CompositionTensile Strength (kPa)Compressive Strength (MPa)Fracture Toughness (J/m²)Reference
Polyacrylamide-alginate tough hydrogel--~10,000 harvard.edu
GO/SA/PAM (5 wt% GO)201.71.543- sjtu.edu.cn
Clay/1 wt % PAAS3500KStretchable to 700%-- mdpi.com
Acrylic resin with 80µm hydroxyapatite-107 ± 3.742- uomustansiriyah.edu.iq

Quantification of Swelling Kinetics and Equilibrium Swelling Ratios

The swelling behavior of hydrogels is a key characteristic, particularly for applications in areas like drug delivery and superabsorbents. The swelling process is governed by the osmotic pressure difference between the hydrogel and the external solution, as well as the repulsion of anionic groups within the polymer network. nih.gov

Swelling kinetics describes the rate at which a hydrogel absorbs a solvent. This is an extrinsic property that depends on the surface area to volume ratio of the hydrogel. hydrogeldesign.org The swelling rate can be influenced by the hydrogel's composition and structure. For example, hydrogels with branched crosslinkers have been shown to exhibit a more gradual decline in swelling rate compared to those with traditional crosslinkers. nih.gov

The equilibrium swelling ratio (ESR) is the ratio of the weight of the swollen hydrogel at equilibrium to its dry weight. researchgate.net It is a measure of the maximum amount of solvent a hydrogel can absorb. The ESR is influenced by factors such as the crosslinking density and the ionic content of the hydrogel. For instance, the ESR of poly(acrylamide-co-sodium acrylate) hydrogels increases significantly with an increasing mole fraction of sodium acrylate (B77674). itu.edu.tr The swelling capacity is also highly dependent on the ionic strength of the surrounding medium; it is highest in deionized water and decreases significantly in saline solutions. nih.gov

Table 2: Equilibrium Swelling Ratios of Various Hydrogels
Hydrogel SystemSwelling MediumEquilibrium Swelling Ratio (g/g)Reference
H-Na-PCMSA-g-PANDeionized Water295.31 nih.gov
H-Na-PCMSA-g-PAN0.15 M NaCl96.90 nih.gov
Poly(acrylamide-co-sodium acrylate)Water108.8 aidic.it
Poly(sodium methacrylate)pH 7.4>1000% (weight) researchgate.net

Surface and Morphological Characterization Techniques

Understanding the surface and internal morphology of polymeric materials is essential for correlating their structure with their properties.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) are powerful techniques for visualizing the surface topography and internal structure of materials at high magnifications. FESEM offers higher resolution imaging, which is particularly useful for examining nanomaterials and the fine details of polymer morphology. grafiati.com

In the study of hydrogels, SEM and FESEM are used to examine the porous structure of the polymer network. The porosity of a hydrogel, which can correlate with its crosslinking density, can be visualized through SEM images of its surface and cross-sections. researchgate.net For example, SEM has been used to show that the porosity of certain hydrogels is not significantly affected by the type of pendant chains at a given concentration. researchgate.net

To observe the morphology of swollen hydrogels, cryogenic SEM (cryo-SEM) is often employed. This technique involves plunge-freezing the hydrated sample in liquid nitrogen to preserve its swollen state before imaging. mdpi.com This helps to avoid artifacts that can arise from the formation of ice crystals during freezing. mdpi.com SEM analysis of cellulose-based hydrogels has revealed that the pore size can vary depending on the composition and geometry of the hydrogel. nih.gov FESEM has been utilized to observe the homogeneity and integrity of polymer coatings on various substrates. grafiati.com

Atomic Force Microscopy (AFM) for Surface Topography, Roughness, and Localized Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and allows for the quantification of local mechanical properties at the nanoscale. bohrium.compressbooks.pub In the context of SSEM research, AFM is invaluable for visualizing the surface morphology of polymer films, coatings, and hydrogels. The instrument operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. pressbooks.pub The deflections of the cantilever, caused by forces between the tip and the surface, are monitored by a laser and photodiode system to generate a detailed topographical map. nih.gov

Research on polymers similar to poly(SSEM) demonstrates the utility of AFM in revealing key surface characteristics. For instance, AFM has been used to study the surface of poly(methyl methacrylate) (PMMA) films, a related acrylic polymer, to assess features like surface roughness and the distribution of nanoparticles. researchgate.net In studies of polyelectrolyte brushes, such as poly(sodium 4-styrene sulfonate), which shares the sulfonate functional group with SSEM, AFM has been employed to characterize the conformation and mechanical properties of the grafted polymer layers. chemrxiv.org These studies reveal how different grafting methods can lead to surfaces that are either homogeneous films or fragmented patches, with thicknesses on the order of 10 nm. chemrxiv.org

Beyond topography, AFM can operate in modes like PeakForce Quantitative Nanomechanical Mapping (PF-QNM) to simultaneously map properties such as elastic modulus and adhesion. chemrxiv.orgnih.gov By pressing the tip into the surface and recording the force-versus-distance curve, researchers can calculate the Young's modulus of specific surface features, providing insight into the material's stiffness and viscoelasticity at a very localized level. bohrium.comnih.gov This capability is critical for understanding how the incorporation of the SSEM monomer influences the mechanical integrity of polymer surfaces intended for various applications.

Below is a table representing typical data obtained from AFM analysis on polymer surfaces, illustrating the type of quantitative information derived from such studies.

Polymer SystemPrinting/Coating ParametersSurface Roughness (Ra)Finding
3D-Printed PEEK0.15 mm layer height, 20 mm/s speed0.017 µmLower surface roughness indicated fewer defects and stronger adhesion properties. pressbooks.pub
MLD Polyamide FilmsHydrated and ChlorinatedLower than IP filmsMLD films showed greater smoothness and higher elastic modulus, indicating stronger mechanical integrity under stress. pressbooks.pub
Poly(Butylene Succinate)Oxygen Plasma TreatmentIncreasedPlasma treatment increased surface roughness, which in turn improved wettability. researchgate.net

This table is representative of data found in the cited literature for various polymer systems and is for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique for determining the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. diva-portal.orgresearchgate.net The method involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. diva-portal.org

For polymers containing this compound, XPS is essential for confirming the successful incorporation of the monomer onto a surface and for analyzing the surface chemistry. The presence of characteristic peaks for sulfur (S 2p), sodium (Na 1s), oxygen (O 1s), and carbon (C 1s) in the XPS spectrum would verify the presence of SSEM. researchgate.netresearchgate.net High-resolution scans of these individual peaks can provide information about the chemical bonding environment. For example, the binding energy of the S 2p peak can confirm that the sulfur is present as a sulfonate group (-SO₃⁻). Similarly, high-resolution C 1s spectra can be deconvoluted to identify carbon atoms in different functional groups, such as C-C/C-H, C-O (ether/ester), and C=O (ester carbonyl), which are present in the methacrylate backbone. nih.gov

In studies of related systems, such as the adsorption of sodium onto surfaces, XPS has been used to track the binding energy shifts that indicate charge transfer and chemical bonding between sodium and the substrate. nih.gov This analytical capability is crucial for understanding the interactions between the sodium sulfonate group of poly(SSEM) and other components in a material blend or its surrounding environment. The technique can also be combined with argon ion sputtering to create depth profiles, revealing the elemental composition as a function of depth into the material. researchgate.netnih.gov

The following table lists the expected binding energies for the core elements in this compound, which are used to identify its presence and chemical state on a surface.

ElementOrbitalExpected Binding Energy (eV)Chemical Group
CarbonC 1s~284.8Adventitious Carbon / C-C, C-H
~286.5C-O / C-S
~288.5C=O (Ester)
OxygenO 1s~532.0S=O (Sulfonate)
~533.5C=O (Ester)
SulfurS 2p~168-169R-SO₃⁻ (Sulfonate)
SodiumNa 1s~1071-1072Na⁺

This table presents typical binding energy ranges found in XPS databases and literature for the specified functional groups. Actual values can vary slightly based on the specific chemical environment and instrument calibration.

Water Contact Angle Measurements for Surface Wettability and Hydrophilicity

Water contact angle (WCA) measurements are a straightforward yet powerful method for quantifying the wettability of a solid surface. This technique involves depositing a droplet of water on the surface and measuring the angle formed between the tangent of the droplet and the solid surface at the three-phase boundary. nih.gov A low contact angle (<90°) indicates a hydrophilic surface that is readily wetted by water, while a high contact angle (>90°) signifies a hydrophobic surface. Surfaces with contact angles very close to 0° are considered superhydrophilic. nih.gov

In the study of polymers containing SSEM, WCA is a critical measurement due to the inherent hydrophilicity imparted by the ionic sulfonate group. The presence of poly(SSEM) at a material's surface is expected to significantly decrease the water contact angle, indicating enhanced surface wettability. This property is vital for applications in biocompatible materials, antifouling coatings, and hydrogels.

Research on analogous polymer systems, such as zwitterionic poly(sulfobetaine methacrylate) brushes, has shown a strong correlation between polymer structure and wettability. uh.edu For instance, some sulfobetaine (B10348) brushes are found to be nearly completely wet with water, exhibiting very low contact angles, a property that is largely independent of the polymer's molecular weight. uh.edu However, subtle changes in the chemical structure, such as the length of an alkyl spacer, can influence the final contact angle. uh.edu These studies underscore the sensitivity of WCA measurements in detecting changes in surface chemistry and polymer conformation. It is important to note that the surface roughness and the potential for polymer chain rearrangement upon contact with water can also influence the measured contact angle. researchgate.net

The table below presents research findings on the wettability of various functional polymer surfaces, illustrating the impact of surface chemistry on water contact angle.

Polymer Brush SeriesMolecular Weight (kg·mol⁻¹)Advancing Water Contact Angle (°)Receding Water Contact Angle (°)Key Finding
polyMAPS (CSL = 3)19 - 1500~10-15~5-10Nearly completely wet with water, independent of molecular weight. uh.edu
polyMABS (CSL = 4)19 - 1500~20-60~10-20Exhibited a strong increase in water contact angle with increasing molecular weight. uh.edu

Data adapted from a study on poly(sulfobetaine methacrylate) brushes, which are structural analogs to SSEM-based polymers. CSL refers to the alkyl carbon spacer length. uh.edu This data is representative of the type of results obtained from WCA measurements.

Scattering Techniques for Microstructure and Nanostructure Analysis

Scattering techniques are indispensable for probing the internal structure of materials over length scales ranging from angstroms to micrometers. By analyzing the angular distribution of scattered radiation (X-rays or light), these methods provide detailed information about the size, shape, and arrangement of nanoscale features within a material.

Small-Angle X-ray Scattering (SAXS) for Investigating Nanophase Separation and Domain Structures

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate structural features on the length scale of approximately 1 to 100 nanometers. scielo.org.mx It is particularly well-suited for studying the nanostructure of block copolymers (BCPs), which can self-assemble into ordered morphologies like lamellae, cylinders, or spheres due to the chemical incompatibility of the constituent blocks. scielo.org.mxresearchgate.net The technique involves passing a collimated beam of X-rays through a sample and measuring the intensity of the scattered X-rays at very small angles.

In the context of research on copolymers containing SSEM, SAXS is the primary tool for characterizing the morphology of nanophase-separated structures in the bulk material. The position of the peaks in a SAXS profile relates to the characteristic domain spacing (D) of the nanostructure, while the ratio of the peak positions (e.g., 1:2:3 for lamellae, 1:√3:√4:√7 for hexagonal cylinders) reveals the type of morphology. researchgate.net

Studies on acrylic block copolymers, such as poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), have utilized SAXS to monitor the order-disorder transition and quantify the Flory-Huggins interaction parameter (χ), which governs the thermodynamics of phase separation. mdpi.com Research on double-hydrophilic block copolymers containing zwitterionic blocks, which are structurally analogous to SSEM-containing polymers, has also employed SAXS to study microphase separation in concentrated aqueous solutions. nii.ac.jp These studies have shown that broad scattering peaks can indicate the formation of ordered domains, with the domain spacing being determined through correlation function analysis of the SAXS profile. nii.ac.jp

The following table summarizes representative SAXS findings for block copolymers, demonstrating how the technique is used to determine domain spacing and morphology.

Block Copolymer SystemPolymer Composition (Block Ratio)MorphologyDomain Spacing (D) (nm)
Polystyrene-b-Poly(fluoro methacrylate)Short PS blockHexagonally Packed Cylinders8.7
Polystyrene-b-Poly(fluoro methacrylate)Longer PS blockLamellarVaries with block ratio
PCBA₂₉-b-PMEA₁₄₆High PMEA contentMicrophase-separatedLong Period (L) = 10.9 nm
PCBA₂₉-b-PMEA₃₄Low PMEA contentDisorderedNo distinct peak

Data adapted from literature on various block copolymer systems to illustrate the typical information obtained from SAXS analysis. researchgate.netnii.ac.jp PS = Polystyrene, PMEA = Poly(2-methoxyethyl acrylate), PCBA = Poly(carboxybetaine acrylate).

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Particle Distribution in Dispersions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size and size distribution of molecules and particles suspended in a liquid. mpg.debme.hu The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles in the solution. bme.hu Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, resulting in slower fluctuations. By analyzing these fluctuations using an autocorrelator, the translational diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. mpg.de

For research involving SSEM, DLS is an essential tool for characterizing polymers, copolymers, or nanoparticles dispersed in aqueous solutions. It provides critical information on the average particle size, the polydispersity index (a measure of the width of the size distribution), and the aggregation state of the system. mpg.deresearchgate.net For example, DLS can be used to study the self-assembly of SSEM-containing block copolymers into micelles in a selective solvent, measuring the size of the resulting core-shell structures.

Studies on related systems, such as double zwitterionic block copolymers in aqueous solution, have utilized DLS to investigate their aggregation behavior. nii.ac.jp These studies have shown that the hydrodynamic radius can be sensitive to the polymer's composition, with different block lengths leading to the formation of aggregates of varying sizes. In some cases, bimodal size distributions are observed, indicating the presence of heterogeneous structures or a mix of single chains and larger aggregates. nii.ac.jp It is a powerful technique for understanding the solution behavior of SSEM-based materials, which is fundamental to their application in coatings, dispersants, and biomedical formulations. rsc.orgresearchgate.net

Below is a table with representative DLS data for block copolymer solutions, showing how hydrodynamic radius changes with polymer composition.

Block Copolymer SystemComposition (n:m ratio)Volume Fraction of PMEAHydrodynamic Radius (Rh) (nm)Observation
PCBA₂₉-b-PMEA₁₉₉29:1990.83~10-20Aggregates formed due to low solubility of long PMEA chain. nii.ac.jp
PCBA₃₃-b-PMEA₁₄₆33:1460.76~8-15Aggregates formed. nii.ac.jp
PCBA₃₃-b-PMEA₈₅33:850.65~5-10Aggregates formed. nii.ac.jp
PCBA₂₉-b-PMEA₃₄29:340.46No significant particlesPolymer remained dissolved due to short, soluble PMEA chain. nii.ac.jp

This table is adapted from research on double-biocompatible DHBCs composed of poly(carboxybetaine acrylate) (PCBA) and poly(2-methoxyethyl acrylate) (PMEA), which are analogous to SSEM-containing systems. nii.ac.jp The data illustrates the dependence of aggregation on block copolymer composition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Sodium 2-sulfoethyl methacrylate?

  • Synthesis : The compound is typically synthesized via esterification of methacrylic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. Reaction conditions (e.g., temperature, catalyst) must be optimized to minimize side reactions like hydrolysis .
  • Characterization : Use FTIR spectroscopy to confirm the sulfonate group (S-O stretching at ~1040 cm⁻¹) and methacrylate C=O peak (~1720 cm⁻¹). Nuclear magnetic resonance (NMR) can verify structural integrity (e.g., vinyl protons at δ 5.5–6.3 ppm). Purity analysis via HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in mobile phase) is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry, including detailed descriptions of synthesis protocols, solvent purity, and instrument calibration. Report batch-specific data (e.g., lot numbers, purity certificates) .
  • Validation : Cross-validate results using multiple analytical techniques (e.g., combining NMR, FTIR, and elemental analysis) to confirm compound identity and purity .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in aqueous solutions be resolved?

  • Root-Cause Analysis : Investigate variables such as pH, ionic strength, and dissolved oxygen. For example, sulfonate group hydrolysis may accelerate under acidic conditions, altering reactivity .
  • Meta-Analysis : Apply systematic review frameworks (e.g., PICOT) to categorize studies by experimental conditions and outcomes. Use statistical tools (e.g., funnel plots) to detect publication bias or methodological heterogeneity .

Q. What advanced techniques are suitable for studying its polymerization kinetics and copolymer behavior?

  • Kinetic Studies : Employ real-time FTIR or Raman spectroscopy to monitor vinyl group consumption. Differential scanning calorimetry (DSC) can track exothermic polymerization peaks .
  • Copolymer Design : Use controlled radical polymerization (e.g., RAFT) to incorporate this compound into hydrogels. Characterize swelling behavior and ionic conductivity to assess suitability for applications like drug delivery .

Q. How can computational modeling complement experimental studies of this compound?

  • Molecular Dynamics (MD) : Simulate interactions between sulfonate groups and water molecules to predict solubility and aggregation behavior. Validate with experimental data from dynamic light scattering (DLS) .
  • DFT Calculations : Analyze electron density distributions to identify reactive sites for functionalization or copolymerization .

Q. What strategies mitigate batch-to-batch variability in industrial-grade samples for academic research?

  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography to remove residual monomers or salts.
  • Quality Control : Implement ISO-compliant testing, including inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants .

Methodological Guidance

Q. How to design a systematic review on this compound’s applications in biomaterials?

  • Search Strategy : Use Boolean operators (e.g., "(this compound) AND (biomaterial* OR hydrogel*)") in databases like SciFinder and Web of Science. Limit results to peer-reviewed articles and exclude patents .
  • Data Synthesis : Categorize studies by application (e.g., tissue engineering, biosensors) and evaluate methodological rigor using tools like GRADE .

Q. What ethical considerations apply when publishing studies involving this compound?

  • Transparency : Disclose funding sources and potential conflicts of interest. Adhere to journal-specific guidelines for data sharing and supplementary materials .
  • Safety Compliance : Reference Material Safety Data Sheets (MSDS) and institutional biosafety protocols in the methods section .

Tables for Quick Reference

Analytical Technique Key Parameters Application
FTIRS-O (1040 cm⁻¹), C=O (1720 cm⁻¹)Functional group confirmation
HPLC-UVC18 column, 0.1% TFA in mobile phasePurity assessment
DSCExotherm at 60–80°CPolymerization kinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-sulfoethyl methacrylate
Reactant of Route 2
Reactant of Route 2
Sodium 2-sulfoethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.